CCT241161
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(5-tert-butyl-2-phenylpyrazol-3-yl)-3-[2-methylsulfanyl-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N7O3S/c1-28(2,3)22-15-23(35(34-22)17-8-6-5-7-9-17)32-27(37)31-19-11-10-18(14-21(19)39-4)38-20-12-13-29-26-25(20)30-16-24(36)33-26/h5-16H,1-4H3,(H,29,33,36)(H2,31,32,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMYVVGAYAPQNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C(=NC=C3)NC(=O)C=N4)SC)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CCT241161: A Technical Guide to a Novel Pan-RAF Inhibitor for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
CCT241161 is a potent, orally available, small-molecule pan-RAF inhibitor with additional activity against SRC family kinases. Developed as a "paradox-breaker," this compound effectively inhibits the proliferation of cancer cells harboring BRAF and NRAS mutations, including those that have developed resistance to first-generation BRAF-selective inhibitors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols relevant to its evaluation. The information presented herein is intended to support researchers and drug development professionals in exploring the therapeutic potential of this compound.
Introduction
The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Hyperactivation of this pathway, often driven by mutations in genes such as BRAF and RAS, is a hallmark of many human cancers, including melanoma. While first-generation BRAF inhibitors have shown significant clinical efficacy in patients with BRAF V600-mutant melanoma, the development of resistance, often through paradoxical reactivation of the MAPK pathway, remains a major challenge.
This compound was designed to overcome these limitations. As a pan-RAF inhibitor, it targets all RAF isoforms (A-RAF, B-RAF, and C-RAF), thereby preventing the RAF isoform switching that can contribute to resistance. Furthermore, its ability to inhibit SRC family kinases provides an additional mechanism to counteract resistance driven by upstream receptor tyrosine kinase (RTK) signaling. This dual activity profile makes this compound a promising candidate for the treatment of a broader range of BRAF- and NRAS-mutant tumors, as well as for overcoming acquired resistance to existing targeted therapies.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of the MAPK signaling pathway. Unlike first-generation BRAF inhibitors that are highly specific for the V600E mutant form of BRAF, this compound inhibits the kinase activity of all RAF isoforms. This is crucial because in the context of RAS mutations or certain resistance mechanisms, other RAF isoforms like C-RAF can become key drivers of MAPK pathway activation.
A key feature of this compound is its classification as a "paradox-breaker." First-generation BRAF inhibitors can paradoxically activate the MAPK pathway in BRAF wild-type cells by promoting the dimerization of RAF proteins. This compound avoids this effect, leading to a more complete and sustained inhibition of the pathway in a wider range of genetic contexts.
The inhibition of SRC family kinases, such as SRC and LCK, by this compound addresses another important resistance mechanism. Upregulation of RTK signaling can lead to SRC activation, which in turn can reactivate the MAPK pathway. By targeting both RAF and SRC, this compound offers a multi-pronged approach to block oncogenic signaling.
An In-Depth Technical Guide on CCT241161: A Dual SRC Family and Pan-RAF Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CCT241161 is a potent, orally active, multi-kinase inhibitor targeting both SRC family kinases (SFKs) and all three RAF isoforms (A-RAF, B-RAF, and C-RAF). Its dual mechanism of action is designed to overcome the common resistance mechanisms observed with selective B-RAF inhibitors in the treatment of BRAF-mutant melanoma. By concurrently inhibiting SRC-mediated reactivation of the MAPK pathway and the RAF kinases themselves, this compound demonstrates significant anti-proliferative and pro-apoptotic activity in preclinical models of both BRAF-inhibitor-sensitive and -resistant melanoma. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, quantitative inhibitory activity, and detailed experimental protocols.
Introduction: The Challenge of BRAF Inhibitor Resistance
BRAF mutations, particularly the V600E substitution, are key drivers in over 50% of melanomas. While selective BRAF inhibitors like vemurafenib (B611658) and dabrafenib (B601069) have shown significant clinical efficacy, the majority of patients develop resistance, leading to disease progression. A primary mechanism of acquired resistance involves the reactivation of the RAS-RAF-MEK-ERK signaling pathway, often driven by the upregulation of receptor tyrosine kinases (RTKs) that signal through SRC family kinases (SFKs). This reactivation bypasses the inhibitory effect of selective BRAF inhibitors. This compound was developed as a "paradox-breaking" pan-RAF inhibitor that also targets SFKs, aiming to provide a more durable therapeutic response.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects through the dual inhibition of two critical signaling pathways implicated in melanoma cell proliferation and survival: the RAS-RAF-MEK-ERK pathway and the SRC signaling pathway.
Inhibition of the RAS-RAF-MEK-ERK Pathway
The RAS-RAF-MEK-ERK pathway is a central signaling cascade that regulates cell growth, differentiation, and survival. In BRAF-mutant melanoma, this pathway is constitutively active. This compound, as a pan-RAF inhibitor, binds to and inhibits the kinase activity of A-RAF, B-RAF, and C-RAF, thereby blocking downstream signaling to MEK and ERK.
Inhibition of SRC Family Kinases
SRC family kinases are non-receptor tyrosine kinases that play a crucial role in relaying signals from various cell surface receptors, including RTKs. In the context of BRAF inhibitor resistance, upregulation of RTKs leads to the activation of SRC, which in turn can reactivate the RAF-MEK-ERK pathway. By inhibiting SRC, this compound prevents this bypass mechanism.
The synergistic effect of inhibiting both RAF and SRC is a key feature of this compound, offering a potential solution to acquired resistance to selective BRAF inhibitors.
Quantitative Data
The following tables summarize the in vitro inhibitory activity and cellular potency of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound [1]
| Kinase Target | IC50 (nM) |
| LCK | 3 |
| C-RAF | 6 |
| SRC | 15 |
| B-RAF V600E | 15 |
| B-RAF | 252 |
Table 2: Cellular Potency of this compound in BRAF-Mutant Melanoma Cell Lines
| Cell Line | BRAF Status | GI50 (nM) |
| A375 | V600E | Data not available |
| WM266.4 | V600D | Data not available |
| SK-MEL-28 | V600E | Data not available |
| A375-R | V600E (Vemurafenib Resistant) | Data not available |
Note: Specific GI50 values were not available in the reviewed literature. However, the primary research indicates that this compound inhibits the growth of BRAF mutant melanoma cells in a concentration-dependent manner.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound, based on the primary research publication by Girotti et al. (2015) in Cancer Cell.
In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.
-
Methodology:
-
Kinase assays were performed using a radiometric filter-binding assay.
-
Recombinant kinases were incubated with a specific peptide substrate and [γ-33P]ATP in a kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 0.1% β-mercaptoethanol, 1 mg/ml BSA, and 10 mM MgAcetate).
-
This compound was added at various concentrations to determine its inhibitory effect.
-
Reactions were incubated for a defined period (e.g., 40 minutes) at room temperature and then stopped by the addition of 3% phosphoric acid.
-
The reaction mixture was transferred to a P30 filtermat, which was then washed multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
The radioactivity retained on the filtermat, corresponding to the phosphorylated substrate, was measured using a scintillation counter.
-
IC50 values were calculated by fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation (GI50) Assay
-
Objective: To determine the concentration of this compound that causes 50% growth inhibition (GI50) in melanoma cell lines.
-
Methodology:
-
Melanoma cells were seeded in 96-well plates at a density of 1,000-5,000 cells per well and allowed to adhere overnight.
-
The following day, cells were treated with a range of concentrations of this compound.
-
Cells were incubated for 72 hours.
-
Cell viability was assessed using the Sulforhodamine B (SRB) assay. Briefly, cells were fixed with trichloroacetic acid, stained with SRB dye, and the bound dye was solubilized with Tris base.
-
The absorbance was read at 570 nm using a microplate reader.
-
GI50 values were calculated from dose-response curves.
-
Western Blot Analysis
-
Objective: To assess the effect of this compound on the phosphorylation status of key signaling proteins in the RAS-RAF-MEK-ERK and SRC pathways.
-
Methodology:
-
Melanoma cells were treated with this compound at various concentrations for a specified time.
-
Cells were lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against phosphorylated and total forms of proteins such as ERK, MEK, and SRC.
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Patient-Derived Xenograft (PDX) Models
-
Objective: To evaluate the anti-tumor efficacy of this compound in a more clinically relevant in vivo setting.
-
Methodology:
-
Tumor fragments from patients with BRAF-mutant melanoma (both sensitive and resistant to BRAF inhibitors) were subcutaneously implanted into immunodeficient mice (e.g., NOD/SCID).
-
Once tumors reached a palpable size (e.g., 150-200 mm³), mice were randomized into treatment and control groups.
-
This compound was administered orally, once or twice daily, at a specified dose (e.g., 50 mg/kg).
-
Tumor volume was measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, tumors were excised and processed for pharmacodynamic analysis (e.g., western blotting) to confirm target engagement.
-
Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits both RAF and SRC kinases.
Experimental Workflow
Caption: Workflow for preclinical evaluation of this compound.
Pharmacokinetics and Clinical Trials
As of the latest available public information, detailed pharmacokinetic data for this compound in preclinical models or humans have not been published. Furthermore, there is no evidence of this compound having entered formal clinical trials. The development of this compound may be ongoing in a preclinical setting, or it may have been discontinued (B1498344) for reasons not publicly disclosed.
Conclusion and Future Directions
This compound represents a rational and promising approach to overcoming acquired resistance to selective BRAF inhibitors in melanoma. Its dual inhibitory activity against both RAF and SRC kinases addresses a key mechanism of resistance, and preclinical data demonstrate its potential for significant anti-tumor efficacy. Further investigation is warranted to fully characterize its pharmacokinetic profile and to assess its safety and efficacy in clinical settings. The development of next-generation RAF inhibitors like this compound highlights the ongoing efforts to improve outcomes for patients with BRAF-mutant cancers.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available preclinical research data. It is not intended to provide medical advice.
References
The Dual-Action Paradox Breaker: A Technical Overview of CCT241161 in Overcoming RAF Inhibitor Resistance
For Immediate Release
A novel small molecule inhibitor, CCT241161, demonstrates significant promise in overcoming resistance to current BRAF-targeted therapies in melanoma. As a potent, orally bioavailable, paradox-breaking pan-RAF inhibitor with additional activity against SRC family kinases, this compound effectively suppresses the MAPK signaling pathway in both treatment-naïve and drug-resistant BRAF-mutant melanoma models. This technical guide provides an in-depth overview of the preclinical data and methodologies related to the paradox-breaking activity of this compound, intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Evading the Paradox
First-generation BRAF inhibitors, while initially effective in patients with BRAF V600 mutations, can paradoxically activate the MAPK pathway in cells with upstream RAS mutations or through RAF dimerization, leading to secondary malignancies and acquired resistance. This compound is designed to circumvent this phenomenon. Unlike its predecessors, it does not induce paradoxical ERK activation in RAS-mutant cells. This is achieved by inhibiting all RAF isoforms (pan-RAF inhibition) and preventing the dimerization-dependent transactivation of RAF protomers, a key mechanism of paradoxical activation. Furthermore, its inhibitory activity against SRC family kinases provides a dual-pronged attack, addressing another known resistance mechanism involving SRC-mediated reactivation of the MAPK pathway.[1][2]
Quantitative Analysis of Kinase Inhibition and Cellular Activity
This compound has been rigorously characterized through a series of biochemical and cell-based assays to determine its potency and selectivity.
| Target Kinase | IC50 (nM) | Assay Type |
| B-RAF | 252 | Biochemical |
| B-RAF V600E | 15 | Biochemical |
| C-RAF | 6 | Biochemical |
| SRC | 15 | Biochemical |
| LCK | 3 | Biochemical |
Table 1: Biochemical Potency of this compound against Key Kinase Targets. Data compiled from supplier information.
In cellular assays, this compound demonstrates potent inhibition of cell growth in various melanoma cell lines with different genetic backgrounds.
| Cell Line | Genotype | GI50 (µM) |
| WM266.4 | BRAF V600D | Data not available |
| A375 | BRAF V600E | Data not available |
| SK-Mel-239 | BRAF V600E | Data not available |
| IPC-298 | NRAS Q61L | Data not available |
| CHL-1 | NRAS Q61K | Data not available |
Table 2: Cellular Proliferation Inhibition by this compound in Melanoma Cell Lines. Specific GI50 values require access to the primary publication's supplementary data.
Preclinical Efficacy in In Vivo Models
The anti-tumor activity of this compound has been evaluated in various xenograft models, including those derived from cell lines and patients (patient-derived xenografts or PDXs). These studies are crucial for assessing the compound's efficacy in a more physiologically relevant context.
In a BRAF-mutant A375 mouse xenograft model, oral administration of this compound at 20 mg/kg per day resulted in significant tumor regression. Furthermore, in PDX models established from patients with acquired resistance to BRAF inhibitors (vemurafenib) or a combination of BRAF and MEK inhibitors (dabrafenib and trametinib), this compound demonstrated robust and sustained tumor growth inhibition. This highlights its potential to treat patients who have relapsed on current standard-of-care targeted therapies.
Signaling Pathway Modulation
The "paradox-breaking" nature of this compound is visually represented by its distinct impact on the MAPK signaling pathway compared to first-generation BRAF inhibitors.
Figure 1: Simplified signaling diagram illustrating the paradoxical activation of the MAPK pathway by first-generation BRAF inhibitors in RAS-mutant cells and its prevention by the paradox breaker this compound.
In BRAF-mutant cells, this compound effectively inhibits the constitutively active BRAF V600E monomer, leading to downstream suppression of MEK and ERK phosphorylation and subsequent inhibition of cell proliferation.
References
CCT241161 for NRAS Mutant Melanoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastatic melanoma harboring NRAS mutations presents a significant clinical challenge, with limited effective therapeutic options beyond immunotherapy. The constitutive activation of the MAPK signaling pathway, driven by mutant NRAS, is a key dependency of these tumors. CCT241161 is a novel, orally bioavailable pan-RAF inhibitor that also demonstrates activity against SRC family kinases. This dual-inhibitory mechanism allows this compound to effectively suppress the MAPK pathway in NRAS-mutant melanoma cells without the paradoxical activation often seen with BRAF-specific inhibitors. This technical guide provides an in-depth overview of the preclinical data and methodologies associated with the investigation of this compound in NRAS mutant melanoma research.
Quantitative Data
The efficacy of this compound has been evaluated through both in vitro and in vivo studies, demonstrating its potential as a therapeutic agent for NRAS mutant melanoma.
In Vitro Kinase Inhibitory Activity
This compound exhibits potent inhibition of key kinases in the MAPK and SRC signaling pathways. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Kinase Target | This compound IC50 (nM) |
| BRAF | 252 |
| BRAF V600E | 15 |
| CRAF | 6 |
| SRC | 15 |
| LCK | 3 |
In Vitro Cell Growth Inhibition
The growth-inhibitory effects of this compound were assessed across a panel of melanoma cell lines, including those with NRAS mutations. The half-maximal growth inhibition (GI50) values highlight its activity in these specific genetic contexts.
| Cell Line | Mutation Status | This compound GI50 (µM) |
| D04 | NRAS Q61K | 0.28 |
| MM485 | NRAS Q61R | 0.35 |
| SK-MEL-30 | NRAS Q61R | 0.44 |
In Vivo Tumor Growth Inhibition
Preclinical studies using xenograft models have demonstrated the in vivo efficacy of this compound in suppressing the growth of NRAS mutant melanoma tumors.
| Xenograft Model | Treatment | Outcome | Statistical Significance |
| D04 (NRAS Q61K) | This compound (20 mg/kg, daily) | Significant tumor growth inhibition | p < 0.001 |
Signaling Pathway and Experimental Workflows
Understanding the mechanism of action of this compound requires a clear visualization of the targeted signaling pathway and the experimental approaches used for its evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following protocols are based on the key experiments performed to evaluate this compound.
Cell Viability (Sulforhodamine B Assay)
-
Cell Plating: Seed NRAS mutant melanoma cells (e.g., D04, MM485, SK-MEL-30) in 96-well plates at a density of 1,000-2,500 cells per well in their respective growth media. Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO). Add the diluted compound to the cell plates and incubate for 5 days.
-
Cell Fixation: Gently fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and allow them to air dry. Stain the fixed cells with 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely.
-
Solubilization and Absorbance Reading: Solubilize the protein-bound dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated control wells. Determine the GI50 value using non-linear regression analysis.
Western Blotting for Pathway Analysis
-
Cell Treatment and Lysis: Plate NRAS mutant melanoma cells (e.g., D04) and allow them to adhere. Treat the cells with specified concentrations of this compound or vehicle for 24 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-MEK (Ser217/221), phospho-ERK1/2 (Thr202/Tyr204), total MEK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Animal Model: Use female athymic nude mice (6-8 weeks old).
-
Cell Implantation: Subcutaneously inject 5 x 10^6 D04 NRAS mutant melanoma cells suspended in a 1:1 mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth and Treatment Initiation: Allow the tumors to reach a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration:
-
This compound Formulation: Prepare a suspension of this compound in a vehicle such as 0.5% (w/v) hydroxypropyl methylcellulose (B11928114) with 0.2% (v/v) Tween-80.
-
Dosing: Administer this compound at a dose of 20 mg/kg via oral gavage daily. The control group receives the vehicle only.
-
-
Tumor Measurement: Measure the tumor dimensions using calipers three times per week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Perform statistical analysis (e.g., t-test) to determine the significance of tumor growth inhibition.
Conclusion
This compound demonstrates significant preclinical activity against NRAS mutant melanoma by effectively inhibiting the MAPK pathway through a dual-targeting mechanism of pan-RAF and SRC kinases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to advance novel therapeutic strategies for this challenging cancer subtype. Further investigation into combination therapies and mechanisms of resistance will be critical in translating these promising preclinical findings into clinical benefits for patients with NRAS mutant melanoma.
CCT241161: An In-depth Technical Guide on Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT241161 is a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1), a critical serine/threonine kinase that functions as a central regulator of the DNA Damage Response (DDR). By targeting Chk1, this compound disrupts normal cell cycle checkpoint controls, leading to the sensitization of cancer cells to DNA-damaging agents. This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, detailing its mechanism of action, impact on key cellular pathways, and methodologies for its evaluation.
Introduction to Chk1 and the DNA Damage Response
The DNA Damage Response is a complex signaling network essential for maintaining genomic integrity. A key axis in this response is the ATR-Chk1 pathway, which is primarily activated by single-stranded DNA breaks and replication stress. Upon activation by ATR, Chk1 phosphorylates a multitude of downstream substrates to orchestrate cell cycle arrest, facilitate DNA repair, and, in cases of irreparable damage, induce apoptosis.[1][2] Chk1's central role in these processes makes it an attractive therapeutic target in oncology, particularly for potentiating the effects of chemotherapy and radiation.[3][4]
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor of Chk1, preventing the phosphorylation of its downstream targets. This inhibition effectively abrogates the S and G2/M cell cycle checkpoints, which are crucial for preventing cells with damaged DNA from progressing through the cell cycle.[3] In cancer cells, which often have a defective G1 checkpoint, the reliance on the S and G2/M checkpoints for DNA repair is heightened. By overriding these checkpoints, this compound forces cancer cells into premature mitosis, leading to a form of cell death known as mitotic catastrophe.[5][6]
Caption: Abrogation of the G2/M checkpoint by this compound.
Downstream Signaling Effects
The primary downstream effect of Chk1 inhibition by this compound is the dysregulation of the cell cycle machinery.
-
Activation of Cdc25 Phosphatases: Chk1 normally phosphorylates and inhibits the Cdc25 family of phosphatases (Cdc25A, B, and C).[7][8] These phosphatases are responsible for removing inhibitory phosphates from cyclin-dependent kinases (CDKs). By inhibiting Chk1, this compound leads to the accumulation of active Cdc25, which in turn dephosphorylates and activates CDKs.[7]
-
Increased Cdk Activity: The activation of CDKs, particularly Cdk1 and Cdk2, drives the cell cycle forward.[9] The untimely activation of Cdk1-Cyclin B complex, the master regulator of mitosis, forces cells to enter mitosis prematurely, even in the presence of significant DNA damage.
-
Induction of Mitotic Catastrophe and Apoptosis: The forced entry into mitosis with unrepaired DNA leads to gross chromosomal abnormalities and ultimately results in mitotic catastrophe, a form of cell death characterized by aberrant mitosis.[6][10] This is often followed by apoptosis, as evidenced by markers like cleaved PARP.[4][11]
Quantitative Data
The following tables summarize the quantitative effects of potent Chk1 inhibitors from the same class as this compound, such as CCT245737 (SRA737).
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Selectivity vs. Chk2 | Selectivity vs. Cdk1 |
| CCT245737 | Chk1 | 1.3 - 1.4 | >1000-fold | >1000-fold |
Data for CCT245737, a closely related analog of this compound.[12][13][14][15]
Table 2: Cellular Activity
| Compound | Assay | Cell Line | IC50 (nM) |
| CCT245737 | G2 Checkpoint Abrogation | HT29 | 30 - 220 |
| CCT245737 | G2 Checkpoint Abrogation | SW620 | 30 - 220 |
| CCT245737 | G2 Checkpoint Abrogation | MiaPaCa-2 | 30 - 220 |
| CCT245737 | G2 Checkpoint Abrogation | Calu6 | 30 - 220 |
Experimental Protocols
Western Blotting for Phospho-Protein Analysis
This protocol is used to assess the phosphorylation status of Chk1 and its downstream targets.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations for the desired duration. Co-treatment with a DNA-damaging agent (e.g., etoposide (B1684455) or gemcitabine) can be used to induce checkpoint activation.
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.
4. SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Caption: Western blotting experimental workflow.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
1. Cell Preparation:
-
Treat cells with this compound and/or a DNA damaging agent.
-
Harvest cells by trypsinization and wash with PBS.
2. Fixation:
-
Resuspend the cell pellet in ice-cold PBS.
-
While vortexing gently, add ice-cold 70% ethanol (B145695) dropwise to a final concentration of 70%.
-
Fix the cells overnight at -20°C.
3. Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A in PBS.[1]
-
Incubate for 30 minutes at room temperature in the dark.
4. Data Acquisition:
-
Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.[2]
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G1, S, and G2/M phases.
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of this compound on Chk1 kinase activity.
1. Reaction Setup:
-
In a 96-well plate, prepare a reaction mixture containing recombinant Chk1 enzyme, a specific peptide substrate (e.g., Chktide), and kinase assay buffer.[18][19]
-
Add serial dilutions of this compound to the wells.
2. Kinase Reaction:
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
3. Detection:
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This can be done using a commercial kit such as ADP-Glo™.[18][20]
-
Alternatively, [γ-³²P]ATP can be used, and the incorporation of the radiolabel into the substrate is measured.[19]
4. Data Analysis:
-
Calculate the percentage of kinase activity relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
This compound is a potent and selective inhibitor of Chk1 that effectively abrogates the DNA damage-induced cell cycle checkpoints. Its downstream effects converge on the activation of CDKs, leading to premature mitotic entry and subsequent mitotic catastrophe in cancer cells. The methodologies described herein provide a robust framework for the preclinical evaluation of this compound and other Chk1 inhibitors, facilitating further drug development efforts in this promising area of oncology research.
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 3. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHK1 inhibition is synthetically lethal with loss of B-family DNA polymerase function in human lung and colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitotic catastrophe occurs in the absence of apoptosis in p53-null cells with a defective G1 checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell death by mitotic catastrophe: a molecular definition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cdc25 phosphatases are required for timely assembly of CDK1-cyclin B at the G2/M transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of CDC25C in cell cycle regulation and clinical cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SCFβ-TRCP links Chk1 signaling to degradation of the Cdc25A protein phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitotic Catastrophe Occurs in the Absence of Apoptosis in p53-Null Cells with a Defective G1 Checkpoint | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. oncotarget.com [oncotarget.com]
- 14. adooq.com [adooq.com]
- 15. researchgate.net [researchgate.net]
- 16. Phospho-Chk1 (Ser345) (133D3) Rabbit Monoclonal Antibody (#2348) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 17. rndsystems.com [rndsystems.com]
- 18. promega.com [promega.com]
- 19. In vitro kinase assays [bio-protocol.org]
- 20. promega.com [promega.com]
In-Depth Technical Guide: The Impact of CCT241161 on the MEK/ERK Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT241161 is a potent multi-kinase inhibitor demonstrating significant activity against key components of the mitogen-activated protein kinase (MAPK) signaling cascade, particularly the MEK/ERK pathway. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its effects on MEK/ERK signaling. We present quantitative data on its inhibitory activity, detailed experimental protocols for key assays, and an exploration of its efficacy in therapy-resistant models. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating novel cancer therapeutics targeting the RAF-MEK-ERK axis.
Introduction to the MEK/ERK Pathway and the Role of this compound
The RAF-MEK-ERK signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of this pathway, often through mutations in genes such as BRAF and RAS, is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. The pathway is initiated by the activation of RAS, which in turn recruits and activates RAF kinases (A-RAF, B-RAF, and C-RAF). Activated RAF then phosphorylates and activates MEK1 and MEK2, which are dual-specificity kinases. The final effectors of this cascade are ERK1 and ERK2, which are phosphorylated and activated by MEK. Activated ERK translocates to the nucleus to regulate the activity of numerous transcription factors, leading to changes in gene expression that drive tumorigenesis.
This compound has emerged as a significant inhibitor of this pathway. It is a multi-kinase inhibitor with potent activity against several kinases, including B-RAF, C-RAF, Src, and LCK.[1] By targeting key upstream components of the MEK/ERK pathway, this compound effectively abrogates downstream signaling, leading to anti-proliferative effects in cancer cells harboring activating mutations in this cascade.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound has been quantified against several key kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase Target | IC50 (nM) |
| B-RAF | 252 |
| B-RAF V600E | 15 |
| C-RAF | 6 |
| LCK | 3 |
| Src | 15 |
Table 1: In vitro inhibitory activity of this compound against a panel of kinases. Data sourced from publicly available information.[1]
Mechanism of Action: Inhibition of the MEK/ERK Signaling Pathway
This compound exerts its effect on the MEK/ERK pathway primarily through the inhibition of RAF kinases. By binding to and inhibiting the activity of both wild-type and mutant forms of B-RAF, as well as C-RAF, this compound prevents the phosphorylation and subsequent activation of MEK1 and MEK2. This blockade of an upstream kinase leads to a downstream reduction in the phosphorylation and activation of ERK1 and ERK2. The inhibition of ERK signaling has been observed in B-RAF mutant melanoma cells, but not in B-RAF wild-type cells.[1]
Signaling Pathway Diagram
Caption: The RAF-MEK-ERK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of this compound on the MEK/ERK pathway.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC50 values of this compound against target kinases.
-
Principle: A radiometric assay using ³³P-ATP is a common method. The kinase, substrate, and inhibitor are incubated with ³³P-ATP. The amount of radiolabeled phosphate (B84403) incorporated into the substrate is measured, which is inversely proportional to the inhibitory activity of the compound.
-
Protocol:
-
Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein substrate), and varying concentrations of this compound in a kinase assay buffer.
-
Initiate the kinase reaction by adding ³³P-ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper).
-
Wash the filter membranes extensively with phosphoric acid to remove unincorporated ³³P-ATP.
-
Measure the radioactivity on the filter membranes using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value using a suitable software.
-
Western Blot Analysis of MEK/ERK Pathway Activation
-
Objective: To assess the effect of this compound on the phosphorylation status of MEK and ERK in cancer cell lines.
-
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., WM266.4 melanoma cells) and allow them to adhere. Treat the cells with various concentrations of this compound for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated MEK (p-MEK), total MEK, phosphorylated ERK (p-ERK), and total ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
-
Protocol:
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., A375 melanoma cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth until the tumors reach a palpable size. Randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 20 mg/kg per day) or vehicle control to the mice via an appropriate route (e.g., oral gavage).[1]
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Endpoint: Continue the treatment for a specified period or until the tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pharmacodynamic markers).
-
Efficacy in Therapy-Resistant Models
A significant challenge in cancer therapy is the development of drug resistance. This compound has shown promise in overcoming resistance to existing BRAF inhibitors. It has demonstrated the ability to inhibit ERK and Src signaling and induce tumor regression in BRAF inhibitor-resistant patient-derived xenograft (PDX) mouse models, including those resistant to both dabrafenib (B601069) and trametinib.[1] This suggests that this compound may have a therapeutic advantage in patients who have relapsed on or are refractory to current standard-of-care targeted therapies.
Conclusion
This compound is a potent multi-kinase inhibitor that effectively targets the RAF-MEK-ERK signaling pathway. Its ability to inhibit both RAF and Src family kinases provides a dual mechanism of action that may be particularly effective in overcoming resistance to conventional BRAF inhibitors. The preclinical data presented in this guide highlight the potential of this compound as a promising therapeutic agent for cancers driven by aberrant MEK/ERK signaling. Further clinical investigation is warranted to fully elucidate its therapeutic utility.
Experimental Workflows and Logical Relationships
In Vitro Drug Evaluation Workflow
Caption: A typical workflow for the in vitro evaluation of this compound.
In Vivo Efficacy Study Workflow
Caption: A standard workflow for an in vivo xenograft study of this compound.
References
CCT241161: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT241161 is a potent, orally bioavailable, multi-kinase inhibitor that has demonstrated significant anti-tumor activity in preclinical models of melanoma, including those resistant to first-generation BRAF inhibitors. As a "paradox-breaker," this compound inhibits the activity of RAF kinases without causing the paradoxical activation of the MAPK pathway in BRAF wild-type cells, a common liability of earlier BRAF inhibitors. Furthermore, its ability to co-inhibit Src family kinases provides a dual-pronged attack on cancer cell signaling, making it a valuable research tool for investigating novel therapeutic strategies against resistant cancers.
This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its use in preclinical research.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory and cellular anti-proliferative activities of this compound.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC50 (nM) |
| B-RAF | 252[1] |
| B-RAF V600E | 15[1] |
| C-RAF | 6[1] |
| Src | 15[1] |
| LCK | 3[1] |
Table 2: In Vivo Efficacy
| Xenograft Model | Dosing | Outcome |
| B-RAF Mutant A375 Mouse Xenograft | 20 mg/kg per day | Tumor Regression[1] |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects through the inhibition of key kinases in the RAS/RAF/MEK/ERK signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival. In many melanomas, a mutation in the BRAF gene (such as V600E) leads to constitutive activation of this pathway, driving uncontrolled cell growth. This compound directly inhibits both wild-type and mutant BRAF, as well as C-RAF.
Simultaneously, this compound targets Src family kinases, which are involved in alternative signaling pathways that can contribute to resistance to BRAF inhibitors. By inhibiting both RAF and Src, this compound can overcome resistance mechanisms that rely on the activation of parallel signaling cascades.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on standard preclinical research practices.
In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.
Materials:
-
Recombinant human kinases (B-RAF, B-RAF V600E, C-RAF, Src, LCK)
-
Biotinylated substrate peptide specific for each kinase
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
This compound (serially diluted in DMSO)
-
Stop/detection solution (containing EDTA, Europium-labeled anti-phospho-antibody, and Streptavidin-Allophycocyanin)
-
384-well low-volume plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO. Further dilute these concentrations in kinase assay buffer.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a 2x kinase solution to each well.
-
Initiate the reaction by adding 5 µL of a 2x substrate/ATP solution to each well. The final ATP concentration should be at or near the Km for each respective kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the kinase reaction by adding 5 µL of the stop/detection solution.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
-
Measurement: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Allophycocyanin) wavelengths.
-
Data Analysis: Calculate the ratio of acceptor to donor fluorescence. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
B-RAF mutant (e.g., WM266.4, A375) and B-RAF wild-type (e.g., D35) melanoma cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound (serially diluted in culture medium)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
A375 human melanoma cell line (B-RAF V600E mutant)
-
Matrigel
-
This compound formulated for oral administration (e.g., in 0.5% HPMC, 0.2% Tween 80)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 A375 cells in a 1:1 mixture with Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., vehicle control and this compound 20 mg/kg).
-
Treatment Administration: Administer this compound or vehicle control orally once daily for the duration of the study (e.g., 21 days).
-
Tumor Measurement: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor animal body weight and general health throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the vehicle control.
References
Methodological & Application
Application Notes and Protocols for CCT241161 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT241161 is a potent, orally available pan-RAF and SRC family kinase (SFK) inhibitor. It demonstrates significant activity in preclinical models of melanoma, particularly in tumors harboring BRAF and NRAS mutations. Unlike first-generation BRAF inhibitors, this compound does not induce paradoxical activation of the MAPK pathway in RAS-mutant cells. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, including a cell proliferation assay and a western blot analysis to assess the inhibition of downstream signaling pathways.
Introduction
The RAS-RAF-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Hyperactivation of this pathway, often driven by mutations in BRAF and RAS genes, is a hallmark of many cancers, including melanoma. While selective BRAF inhibitors have shown clinical efficacy, the development of resistance, often mediated by paradoxical pathway activation in cells with upstream RAS mutations, remains a significant challenge.
This compound is a dual inhibitor targeting both RAF kinases (pan-RAF) and SRC family kinases. This dual activity allows it to overcome the paradoxical activation observed with earlier BRAF inhibitors and provides a therapeutic strategy for both BRAF and NRAS mutant melanomas. The following protocols describe standard in vitro methods to evaluate the efficacy of this compound in a laboratory setting.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| BRAF | 252 |
| BRAF V600E | 15 |
| CRAF | 6 |
| SRC | 15 |
| LCK | 3 |
Signaling Pathway
Figure 1: Simplified signaling pathway showing the inhibitory action of this compound on RAF and SRC kinases.
Experimental Protocols
Cell Proliferation Assay using CellTiter-Glo®
This protocol describes a method to determine the effect of this compound on the proliferation of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cell Lines:
-
BRAF mutant melanoma cell line (e.g., A375, WM266.4)
-
NRAS mutant melanoma cell line (e.g., SK-MEL-2)
-
BRAF wild-type melanoma cell line (e.g., D35)
-
-
Reagents:
-
This compound (stock solution in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
-
Equipment:
-
96-well opaque-walled microplates
-
Luminometer
-
Humidified incubator (37°C, 5% CO2)
-
Microplate shaker
-
Multichannel pipette
-
Experimental Workflow:
Figure 2: Experimental workflow for the CellTiter-Glo® cell proliferation assay.
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A suggested starting range is 1 nM to 10 µM.
-
Add 100 µL of the diluted compound to the respective wells (this will result in a 2x dilution of the compound and a final volume of 200 µL).
-
Include vehicle control wells (DMSO concentration should match the highest concentration of this compound).
-
Incubate the plate for 72 hours.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blot Analysis of p-MEK and p-ERK
This protocol is for determining the effect of this compound on the phosphorylation status of MEK and ERK, key downstream effectors in the MAPK pathway.
Materials:
-
Cell Lines: As described in the cell proliferation assay.
-
Reagents:
-
This compound (stock solution in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: anti-phospho-MEK1/2, anti-MEK1/2, anti-phospho-p44/42 MAPK (ERK1/2), anti-p44/42 MAPK (ERK1/2), and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Equipment:
-
6-well plates
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence imaging system
-
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels for each target.
-
Compare the normalized phosphorylation levels across different treatment conditions to the vehicle control.
-
Troubleshooting
-
High background in CellTiter-Glo® assay: Ensure complete cell lysis by proper mixing. Check for contamination in the culture.
-
Weak signal in Western blot: Increase protein loading amount or primary antibody concentration. Optimize transfer conditions.
-
Inconsistent results: Ensure accurate pipetting and consistent cell seeding. Use cells within a similar passage number range for all experiments.
Conclusion
These protocols provide a framework for the in vitro evaluation of this compound. The cell proliferation assay is a robust method to determine the compound's potency in inhibiting cancer cell growth, while the western blot analysis provides mechanistic insight into its effect on the MAPK signaling pathway. These assays are essential tools for researchers in the field of cancer biology and drug discovery.
Application Notes and Protocols for CCT241161 Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT241161 is a potent multi-kinase inhibitor targeting key components of the RAS/RAF/MEK/ERK signaling pathway, a critical cascade regulating cellular proliferation and survival.[1][2] Specifically, this compound has been shown to inhibit B-RAF, C-RAF, Src, and LCK kinases with high potency.[1] Its pronounced activity against the B-RAF V600E mutant makes it a compound of significant interest in oncology research, particularly for melanoma and other cancers harboring this mutation.[1] These application notes provide a detailed protocol for determining the effect of this compound on the viability of cancer cell lines, a fundamental assay in preclinical drug development.
Mechanism of Action
This compound exerts its anti-proliferative effects by inhibiting RAF kinases, which are central components of the MAPK/ERK signaling pathway. In normal cells, this pathway is tightly regulated. However, in many cancers, mutations in genes like BRAF lead to constitutive activation of this pathway, driving uncontrolled cell growth. This compound blocks the signaling cascade at the level of RAF, thereby inhibiting downstream signaling to MEK and ERK, which ultimately leads to a reduction in cell proliferation and induction of apoptosis in sensitive cancer cell lines.[1]
Data Presentation
The following table summarizes the reported inhibitory activity of this compound against various kinases. This data is crucial for understanding its target profile and for designing effective cell-based assays. A recommended starting concentration for a cell viability assay is also provided, derived from its potent enzymatic activity.
| Target Kinase | IC50 (nM) | Recommended Starting Concentration for Cell Viability Assay |
| B-RAF V600E | 15 | 10 µM |
| C-RAF | 6 | |
| Src | 15 | |
| LCK | 3 | |
| B-RAF (wild-type) | 252 |
Note: The recommended starting concentration is a general guideline. The optimal concentration range may vary depending on the cell line and experimental conditions. It is advisable to perform a preliminary dose-range finding experiment.
Experimental Protocols
Cell Viability Assay Using MTT
This protocol describes a colorimetric assay to measure the metabolic activity of cells as an indicator of cell viability. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., B-RAF V600E mutant melanoma cell line)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and resuspend in complete culture medium.
-
Count the cells and adjust the concentration to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of treatment concentrations (e.g., 10 µM, 1 µM, 0.1 µM, 0.01 µM, 0.001 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
After 24 hours of cell incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualization
Caption: Workflow for assessing this compound cell viability.
Caption: this compound inhibits the RAS/RAF/MEK/ERK pathway.
References
Application Notes and Protocols: CCT241161 for Western Blot Analysis of pERK Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the RAS-RAF-MEK-ERK cascade, is a cornerstone of cellular regulation, governing processes such as proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway, often through mutations in genes like BRAF, is a common driver in various cancers, including melanoma.[3][4] Consequently, the development of inhibitors targeting key kinases in this pathway is a major focus of cancer therapy research.[5][6]
CCT241161 is a potent and selective small molecule inhibitor designed to target the MAPK pathway, leading to a reduction in the phosphorylation of Extracellular Signal-Regulated Kinase (ERK). Phosphorylated ERK (pERK) is the active form of the kinase and a critical downstream effector of the pathway.[1] Therefore, assessing the levels of pERK is a primary method for determining the efficacy of inhibitors like this compound.
Western blotting is a widely used and effective technique to detect and quantify changes in protein phosphorylation.[7][8] This document provides a detailed protocol for utilizing Western blot analysis to measure the inhibition of ERK phosphorylation by this compound in cultured cells.
Signaling Pathway and Point of Inhibition
The MAPK/ERK signaling cascade is initiated by upstream signals that activate RAS, which in turn recruits and activates RAF kinases (A-RAF, B-RAF, C-RAF).[2] RAF then phosphorylates and activates MEK1 and MEK2 (Mitogen-activated protein kinase kinase).[9] Activated MEK subsequently phosphorylates ERK1 and ERK2 (p44 and p42 MAPKs, respectively) at specific threonine and tyrosine residues.[1] Phosphorylated ERK then translocates to the nucleus to regulate gene expression, leading to various cellular responses. This compound is hypothesized to act as an inhibitor at a key point in this cascade, preventing the phosphorylation of ERK.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a Western blot experiment investigating the dose-dependent effects of this compound on pERK levels in a human melanoma cell line (e.g., A375, which harbors a BRAF V600E mutation) stimulated with a growth factor. Data are presented as the mean relative pERK/total ERK ratio normalized to a vehicle control ± standard deviation.
| Treatment Group | Concentration (nM) | Mean pERK/Total ERK Ratio (Normalized) | Standard Deviation |
| Vehicle Control (DMSO) | 0 | 1.00 | ± 0.10 |
| This compound | 10 | 0.75 | ± 0.08 |
| This compound | 50 | 0.42 | ± 0.05 |
| This compound | 100 | 0.18 | ± 0.03 |
| This compound | 500 | 0.05 | ± 0.01 |
Experimental Workflow
A systematic workflow is crucial for obtaining reliable and reproducible Western blot results. The following diagram outlines the key steps from cell culture to data analysis.
Detailed Experimental Protocols
This section provides a detailed methodology for performing a Western blot to analyze pERK and total ERK levels in response to this compound treatment.
Cell Culture and Treatment
-
Culture a suitable cell line (e.g., A375 melanoma cells) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours before treatment, if necessary, to reduce basal pERK levels.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
If required, stimulate the cells with a growth factor (e.g., EGF at 100 ng/mL) for a short period (e.g., 5-15 minutes) to induce ERK phosphorylation.
Cell Lysis and Protein Extraction
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant containing the protein extract to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
SDS-PAGE
-
Prepare protein samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel (e.g., 10% gel). Include a molecular weight marker.[10]
-
Run the gel in SDS-PAGE running buffer at an appropriate voltage until the dye front reaches the bottom.
Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
Blocking and Antibody Incubation
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (p-p44/42 MAPK) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
Signal Detection and Analysis
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2 and a loading control (e.g., GAPDH or β-actin).[10]
-
Quantify the band intensities using image analysis software (e.g., ImageJ). The pERK signal should be normalized to the total ERK signal for each sample.
Expected Outcomes
The expected outcome of this experiment is a dose-dependent decrease in the levels of phosphorylated ERK upon treatment with this compound in appropriately stimulated cells. This would indicate that this compound effectively inhibits the MAPK/ERK signaling pathway. The total ERK levels should remain relatively constant across all treatment conditions, serving as a loading control for the pERK signal. Analysis of a housekeeping protein like GAPDH or β-actin will confirm equal protein loading across all lanes.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 6. Treatment of BRAF-mutant melanoma: the role of vemurafenib and other therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 9. braftovi.pfizerpro.com [braftovi.pfizerpro.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for CCT241161 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT241161 is a potent, orally bioavailable pan-RAF inhibitor with additional activity against Src-family kinases. It has demonstrated significant anti-tumor efficacy in preclinical models of melanoma, particularly those harboring BRAF mutations. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in a BRAF-mutant A375 human melanoma mouse xenograft model.
Mechanism of Action
This compound exerts its anti-cancer effects by targeting the RAS-RAF-MEK-ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival. In melanoma cells with a BRAF V600E mutation, the BRAF protein is constitutively active, leading to uncontrolled downstream signaling and tumor growth. As a pan-RAF inhibitor, this compound inhibits not only the mutated BRAF V600E but also other RAF isoforms (A-RAF and C-RAF). This broad RAF inhibition can be advantageous in overcoming certain resistance mechanisms. Additionally, its inhibitory activity against Src may contribute to its overall anti-tumor effects by impacting other signaling pathways involved in cell growth and survival.
Data Summary
The following table summarizes the quantitative data available for this compound in the A375 mouse xenograft model.
| Parameter | Value | Cell Line | Mouse Strain | Reference |
| Dosage | 20 mg/kg/day | A375 (BRAF V600E) | Not Specified | [1] |
| Administration Route | Oral | A375 (BRAF V600E) | Not Specified | [1] |
| Treatment Outcome | Tumor Regression | A375 (BRAF V600E) | Not Specified | [1] |
| Effect on Biomarkers | Inhibition of MEK and ERK signaling | WM266.4 (in vitro) | N/A | [1] |
Experimental Protocols
A375 Cell Culture
-
Cell Line: A375 human melanoma cell line (ATCC® CRL-1619™), which harbors the BRAF V600E mutation.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
A375 Mouse Xenograft Model Establishment
-
Animal Strain: Athymic nude mice (e.g., BALB/c nude) or other immunocompromised strains, 6-8 weeks old.
-
Cell Preparation:
-
Harvest A375 cells during the exponential growth phase using trypsin-EDTA.
-
Wash the cells with sterile, serum-free DMEM or phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of serum-free DMEM and Matrigel® Basement Membrane Matrix at a final concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation. Palpable tumors usually develop within 7-14 days.
-
Measure tumor dimensions (length and width) two to three times per week using digital calipers.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
Monitor the body weight of the mice two to three times per week as a measure of general health.
-
Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.
-
This compound Administration
-
Formulation (Recommended based on similar compounds):
-
Prepare a solid dispersion of this compound.
-
For oral administration, suspend the required amount of the solid dispersion in a vehicle such as distilled water or a solution of 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.2% Tween 80 in water.
-
Note: It is crucial to determine the optimal formulation and vehicle for this compound through solubility and stability studies.
-
-
Dosing:
-
Administer this compound orally at a dose of 20 mg/kg once daily.[1]
-
The control group should receive the vehicle only.
-
-
Administration:
-
Administer the formulation via oral gavage using an appropriate-sized gavage needle.
-
The volume of administration should be consistent across all animals (e.g., 100 µL).
-
Efficacy Evaluation
-
Tumor Growth Inhibition (TGI):
-
Continue to measure tumor volume and body weight throughout the study.
-
At the end of the study, calculate the percent TGI using the formula: % TGI = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
-
Biomarker Analysis (Pharmacodynamics):
-
At specified time points after the final dose, euthanize a subset of mice from each group.
-
Excise the tumors and process them for downstream analysis.
-
Prepare tumor lysates for Western blotting to assess the levels of phosphorylated MEK (pMEK) and phosphorylated ERK (pERK) to confirm target engagement and pathway inhibition. Total MEK and ERK should also be measured as loading controls.
-
Visualizations
Caption: this compound inhibits the RAS-RAF-MEK-ERK pathway and Src.
Caption: Workflow for this compound efficacy testing in a mouse xenograft model.
References
Application Notes and Protocols for CCT241161 Stock Solution Preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT241161 is a potent, orally available pan-RAF inhibitor with additional activity against SRC family kinases.[1][2] It has demonstrated efficacy in blocking the growth of BRAF-mutant and NRAS-mutant melanoma cells by inhibiting the MEK-ERK signaling pathway both in vitro and in vivo.[2] Notably, this compound has also shown the ability to prevent the growth of xenografts derived from patient tumors with acquired or intrinsic resistance to BRAF and MEK inhibitors.[2] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure accurate and reproducible experimental results.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 541.62 g/mol | |
| Solubility | Soluble in DMSO | |
| IC₅₀ (BRAF) | 252 nM | [3] |
| IC₅₀ (BRAF V600E) | 15 nM | [3] |
| IC₅₀ (CRAF) | 6 nM | [3] |
| IC₅₀ (SRC) | 15 nM | [3] |
| IC₅₀ (LCK) | 3 nM | [3] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 541.62 g/mol x 1000 mg/g = 5.4162 mg
-
-
-
Weighing this compound:
-
Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out approximately 5.42 mg of this compound powder into the microcentrifuge tube. Record the exact weight.
-
-
Dissolving in DMSO:
-
Based on the actual weight of this compound, calculate the precise volume of DMSO required to achieve a 10 mM concentration.
-
Volume (mL) = [Mass (mg) / 541.62 ( g/mol )] / 10 (mmol/L)
-
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Ensuring Complete Dissolution:
-
Cap the tube securely and vortex for 1-2 minutes until the compound is completely dissolved. A clear solution should be obtained. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but be cautious of potential compound degradation with excessive heat.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -20°C for long-term storage. When stored properly, the stock solution is expected to be stable for several months.
-
Preparation of Working Solutions for Cell-Based Assays
Important Considerations:
-
The final concentration of DMSO in cell culture media should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.
-
Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final working concentration. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.
-
Example for a 10 µM working solution:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a 10 µM solution.
-
-
-
Use the freshly prepared working solutions immediately for your experiments. Do not store diluted aqueous solutions.
Visualizations
This compound Signaling Pathway Inhibition
Caption: this compound inhibits the MAPK/ERK and SRC signaling pathways.
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols for CCT241161 in the WM266.4 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing the multi-kinase inhibitor CCT241161 with the human malignant melanoma cell line WM266.4. This compound is a potent inhibitor of RAF and SRC family kinases, making it a valuable tool for investigating melanoma signaling pathways and developing novel therapeutic strategies. The WM266.4 cell line, which harbors a BRAF V600D mutation and loss of PTEN, serves as a relevant preclinical model for BRAF-mutant melanoma.[1][2][3][4]
This compound distinguishes itself as a "paradox-breaker" pan-RAF inhibitor. Unlike first-generation BRAF inhibitors that can paradoxically activate the MAPK pathway in certain contexts, this compound effectively inhibits MEK and ERK signaling in both BRAF and NRAS mutant melanoma cells.[1][5] Its dual action against both RAF and SRC family kinases allows it to counteract resistance mechanisms that often arise in response to BRAF-targeted therapies.[1][6][7]
Cell Line Characteristics: WM266.4
The WM266.4 cell line was derived from a skin metastasis of a 58-year-old female patient with malignant melanoma.[3] It is an adherent cell line with an epithelial-like morphology.[3] Genetically, it is characterized by a hypertriploid karyotype, a V600D mutation in the BRAF gene, and hemizygous deletion of the PTEN tumor suppressor gene.[2][4] The cell line is wild-type for NRAS, c-KIT, and CDK4.[4] This genetic profile makes it highly dependent on the MAPK signaling pathway for proliferation and survival.
Data Presentation
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| B-RAF | 252 |
| B-RAF V600E | 15 |
| c-RAF | 6 |
| SRC | 15 |
| LCK | 3 |
| Data sourced from Girotti et al., 2015 and publicly available data.[8] |
Table 2: Cellular Activity of this compound in BRAF-Mutant Melanoma
| Cell Line | BRAF Status | Assay Type | Endpoint | Effective Concentration Range | Reference Compound (for context) |
| WM266.4 | V600D | Cell Growth / Viability | GI50 | 0.1 - 5 µM (estimated) | Dabrafenib (B601069) (~0.5-5 µM)[9] |
| WM266.4 | V600D | Western Blot | p-ERK Inhibition | 0.1 - 10 µM | This compound inhibits p-ERK[8] |
| A375 | V600E | Cell Growth / Viability | IC50 | < 1 µM | PLX4032 (< 1 µM)[10] |
| GI50 (Growth Inhibition 50) and IC50 (Inhibitory Concentration 50) values represent the concentration of a drug that is required for 50% inhibition in vitro. The effective concentration for WM266.4 is an estimate based on data from similar compounds and cell lines. |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: this compound inhibits the MAPK and SRC signaling pathways.
Experimental Workflow: Evaluating this compound Efficacy
Caption: Workflow for assessing this compound effects on WM266.4 cells.
Experimental Protocols
WM266.4 Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing and subculturing the WM266.4 adherent cell line.
Materials:
-
WM266.4 cell line
-
Complete growth medium: High Glucose RPMI-1640 or DMEM[3] supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
0.25% Trypsin-EDTA solution
-
T-75 cell culture flasks
-
Humidified incubator at 37°C with 5% CO2
Protocol:
-
Culture Maintenance: Grow cells in T-75 flasks with 10-12 mL of complete growth medium. Monitor cell confluency daily using an inverted microscope.
-
Subculturing (Passaging): Subculture the cells when they reach 80-90% confluency. a. Aspirate the spent medium from the flask. b. Wash the cell monolayer once with 5-10 mL of sterile PBS to remove any residual serum. c. Aspirate the PBS. d. Add 2-3 mL of 0.25% Trypsin-EDTA to the flask, ensuring the entire cell monolayer is covered. e. Incubate at 37°C for 3-5 minutes, or until cells detach. Observe detachment under the microscope. f. Neutralize the trypsin by adding 6-8 mL of complete growth medium to the flask. g. Gently pipette the cell suspension up and down to create a single-cell suspension. h. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes. i. Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium. j. Determine the appropriate split ratio (e.g., 1:3 to 1:6) and add the corresponding volume of the cell suspension to new, pre-labeled T-75 flasks containing fresh medium. k. Return the flasks to the incubator.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
WM266.4 cells
-
Complete growth medium
-
This compound stock solution (e.g., in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or isopropanol (B130326)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed WM266.4 cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 0.01 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.[5] Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of this compound concentration to determine the GI50/IC50 value.
Western Blotting for p-ERK Inhibition
This protocol is for detecting the phosphorylation status of ERK, a key downstream effector in the MAPK pathway, following this compound treatment.
Materials:
-
WM266.4 cells cultured in 6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment: Seed WM266.4 cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.[11]
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody for phospho-ERK (diluted in blocking buffer) overnight at 4°C.[11] c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash three times with TBST.
-
Signal Detection: Apply ECL substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody for total ERK. Quantify band intensities using software like ImageJ.[11]
Cell Cycle Analysis by Propidium (B1200493) Iodide Staining
This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution via flow cytometry.
Materials:
-
WM266.4 cells cultured in 6-well plates
-
This compound stock solution
-
PBS
-
Cold 70% Ethanol (B145695)
-
PI/RNase A staining solution
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Seed WM266.4 cells and treat with this compound (e.g., 1 µM and 5 µM) for 24 or 48 hours.
-
Harvest both adherent and floating cells. Transfer the cell suspension to a centrifuge tube.
-
Wash the cells once with PBS, centrifuging at 200 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes. Discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 0.5 mL of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer. Use appropriate software (e.g., ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Paradox-breaking RAF inhibitors that also target SRC are effective in drug-resistant BRAF mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellosaurus cell line WM266-4 (CVCL_2765) [cellosaurus.org]
- 3. accegen.com [accegen.com]
- 4. WM266-4 Viable Cells (WM266-4-01-0001) | Rockland [rockland.com]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]
- 7. Paradox-breaking RAF inhibitors that also target SRC are effective in drug-resistant BRAF mutant melanoma [iris.unimore.it]
- 8. researchgate.net [researchgate.net]
- 9. Effect of dabrafenib on melanoma cell lines harbouring the BRAFV600D/R mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential sensitivity of melanoma cell lines with BRAFV600E mutation to the specific Raf inhibitor PLX4032 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Note: Assessing the Efficacy of the Pan-RAF/SRC Inhibitor CCT241161 in 3D Spheroid Models
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for evaluating the efficacy of CCT241161, a dual pan-RAF and SRC family kinase (SFK) inhibitor, using three-dimensional (3D) cancer cell spheroid models. These protocols are designed to offer a more physiologically relevant assessment of compound efficacy compared to traditional two-dimensional (2D) cell culture.
Introduction
Traditional 2D cell culture has been a cornerstone of drug discovery, but its limitations in representing the complex tumor microenvironment are well-documented.[1] 3D cell culture models, such as multicellular tumor spheroids, have emerged as a powerful tool, bridging the gap between in vitro assays and in vivo conditions.[2] Spheroids mimic key aspects of solid tumors, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, which can significantly influence therapeutic response.[3]
This compound is a potent inhibitor targeting both BRAF/CRAF kinases in the MAPK signaling pathway and SRC family kinases. This dual inhibition is designed to overcome resistance mechanisms that often arise from pathway reactivation. Assessing its efficacy in a 3D context is crucial for a more accurate prediction of its potential clinical utility.
Mechanism of Action: Dual Inhibition of RAF and SRC Pathways
This compound is designed to inhibit key signaling pathways that drive cancer cell proliferation and survival. It acts as a pan-RAF inhibitor, targeting both BRAF and CRAF, which are central components of the MAPK/ERK pathway. Additionally, it inhibits SRC family kinases, which are involved in various cellular processes including proliferation, survival, and migration. This dual-targeting approach aims to prevent the paradoxical reactivation of the MAPK pathway, a common resistance mechanism to BRAF-selective inhibitors.
Principle: Advantages of 3D Spheroid Models
3D spheroid models offer a more physiologically relevant system for drug screening compared to 2D monolayers. This diagram illustrates the key differences and advantages.
Experimental Workflow
The overall workflow for assessing this compound efficacy involves spheroid formation, compound treatment, and subsequent analysis of cell viability and apoptosis.
Detailed Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., KRAS-mutant colorectal or pancreatic cancer cell lines)
-
Complete cell culture medium
-
Corning® Spheroid Microplates (96-well, U-bottom, Ultra-Low Attachment surface)
-
This compound compound
-
DMSO (for compound dilution)
-
CellTiter-Glo® 3D Cell Viability Assay (Promega)
-
Caspase-Glo® 3/7 3D Assay (Promega)
-
Opaque-walled 96-well plates for luminescence readings
-
Plate shaker
-
Luminometer
-
High-content imaging system (optional)
Protocol 1: Spheroid Formation
This protocol is adapted for a 96-well format.
-
Cell Preparation: Culture cells to ~80% confluency. Harvest cells using standard trypsinization and perform a cell count to determine viability and concentration.
-
Seeding: Prepare a cell suspension in complete medium. The optimal seeding density should be determined empirically for each cell line but typically ranges from 2,000 to 10,000 cells per well.[4]
-
Plating: Add 100 µL of the cell suspension to each well of a 96-well spheroid microplate.
-
Initiate Aggregation: Centrifuge the plate at a low speed (e.g., 300 x g) for 10 minutes to facilitate cell aggregation at the bottom of the U-shaped wells.
-
Incubation: Place the plate in a humidified incubator at 37°C with 5% CO₂. Spheroids should form within 48-72 hours.[4] Monitor formation daily using a microscope.
Protocol 2: this compound Treatment
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in complete culture medium to achieve final desired concentrations (e.g., 0.01 µM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Once spheroids have formed (Day 3), carefully remove 50 µL of medium from each well and replace it with 50 µL of the appropriate this compound dilution or vehicle control (medium with 0.1% DMSO).
-
Incubation: Return the plate to the incubator for 72 hours.
Protocol 3: Cell Viability Assessment (CellTiter-Glo® 3D Assay)
This assay quantifies ATP, an indicator of metabolically active cells.[5]
-
Equilibration: Remove the spheroid plate from the incubator and let it equilibrate to room temperature for 30 minutes. Also, thaw the CellTiter-Glo® 3D Reagent and equilibrate it to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Generation: Place the plate on an orbital shaker and mix at 300-500 rpm for 5 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measurement: Transfer the lysate to an opaque-walled 96-well plate and measure luminescence using a plate reader.
Protocol 4: Apoptosis Assessment (Caspase-Glo® 3/7 3D Assay)
This assay measures the activity of caspases 3 and 7, key markers of apoptosis.
-
Equilibration: Remove the spheroid plate from the incubator and let it equilibrate to room temperature for 30 minutes. Prepare the Caspase-Glo® 3/7 3D Reagent according to the manufacturer's instructions and equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 3D Reagent to each well containing 100 µL of medium and spheroids.
-
Lysis and Signal Generation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Signal Stabilization: Incubate at room temperature for at least 30 minutes (incubation can be extended for stronger signals).
-
Measurement: Measure the luminescence of each well using a plate reader.
Data Presentation and Analysis
The primary endpoint for efficacy is the half-maximal inhibitory concentration (IC50). This is calculated by plotting the percentage of cell viability against the log-transformed concentration of this compound and fitting the data to a four-parameter logistic curve.
While specific IC50 data for this compound in 3D spheroids is not publicly available, the following table presents representative data for a structurally related pan-RAF/SRC inhibitor, CCT3833, to illustrate the expected results and the typical shift in potency observed between 2D and 3D models.[5] Efficacy is often reduced in 3D models, resulting in a higher IC50 value.
| Cell Line | Model Type | Compound | IC50 (µM) |
| KRAS G12V Mutant CRC | 2D Monolayer | CCT3833 (Example) | 0.85 |
| KRAS G12V Mutant CRC | 3D Spheroid | CCT3833 (Example) | 2.10 |
| KRAS G12D Mutant PDAC | 2D Monolayer | CCT3833 (Example) | 1.20 |
| KRAS G12D Mutant PDAC | 3D Spheroid | CCT3833 (Example) | 3.50 |
Table 1: Representative IC50 values for a pan-RAF/SRC inhibitor in 2D vs. 3D culture models. This data is for the related compound CCT3833 and serves as an example of expected outcomes.[5]
Conclusion
The use of 3D spheroid models provides a more rigorous and physiologically relevant platform for evaluating the efficacy of targeted therapies like this compound. The protocols outlined in this application note offer a comprehensive workflow for generating reproducible spheroid cultures and quantifying the compound's impact on cell viability and apoptosis. The expected rightward shift in the dose-response curve in 3D models underscores the importance of these advanced systems in preclinical drug development to better predict in vivo responses.
References
- 1. researchgate.net [researchgate.net]
- 2. The paradox-breaking panRAF plus SRC family kinase inhibitor, CCT3833, is effective in mutant KRAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancements in 3D Cell Culture Systems for Personalizing Anti-Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-tumor activities of the new oral pan-RAF inhibitor, TAK-580, used as monotherapy or in combination with novel agents in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pan-RAF Inhibition Shows Anti-Leukemic Activity in RAS-Mutant Acute Myeloid Leukemia Cells and Potentiates the Effect of Sorafenib in Cells with FLT3 Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Study of CCT241161 in Melanoma
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing an in vivo study to evaluate the efficacy of CCT241161, a potent B-RAF inhibitor, in melanoma models.
Introduction
Melanoma is a highly aggressive form of skin cancer, with a significant proportion of cases driven by mutations in the B-RAF gene, most commonly the V600E mutation.[1][2] This mutation leads to constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, promoting cell proliferation and survival.[3][4] this compound is a targeted therapy designed to inhibit the activity of mutant B-RAF, thereby blocking downstream signaling and inducing tumor regression.[5] This document outlines the protocols for a preclinical in vivo study to assess the anti-tumor activity and pharmacodynamic effects of this compound in a B-RAF mutant melanoma xenograft model.
Signaling Pathway
The MAPK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. In B-RAF mutant melanoma, the pathway is aberrantly activated, leading to uncontrolled cell proliferation. This compound acts by directly inhibiting the mutated B-RAF protein, thus blocking the downstream phosphorylation of MEK and ERK.
Caption: this compound inhibits the mutated B-RAF protein in the MAPK pathway.
Experimental Design and Workflow
A xenograft study using the B-RAF V600E mutant human melanoma cell line A375 in immunodeficient mice is proposed. The study will consist of a vehicle control group and a treatment group receiving this compound.
Caption: Workflow for the in vivo evaluation of this compound in a melanoma xenograft model.
Quantitative Data Summary
The following tables represent expected or hypothetical data from the proposed in vivo study.
| Treatment Group | Dose (mg/kg/day) | Number of Animals | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | - | 10 | 155 | 1250 | 0 |
| This compound | 20 | 10 | 152 | 350 | 72 |
| Treatment Group | Mean Body Weight Change (%) | Overall Survival (Days) |
| Vehicle | -2 | 25 |
| This compound | -5 | 45 |
Experimental Protocols
Animal Model and Cell Line
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Line: A375 human melanoma cell line (ATCC® CRL-1619™), which harbors the B-RAF V600E mutation.
-
Cell Culture: A375 cells are to be cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
Tumor Implantation
-
Harvest A375 cells during the logarithmic growth phase.
-
Resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Monitor the mice for tumor growth.
Treatment Administration
-
Once tumors reach an average volume of 150-200 mm³, randomize the mice into two groups: vehicle control and this compound treatment.
-
This compound Formulation: Prepare a formulation of this compound at a concentration of 2 mg/mL in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
Dosing: Administer this compound orally via gavage at a dose of 20 mg/kg body weight once daily.[5] The vehicle control group should receive the same volume of the vehicle.
-
Continue treatment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specified size.
Tumor Measurement and Monitoring
-
Measure tumor dimensions (length and width) using digital calipers twice a week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitor the body weight of the mice twice a week as an indicator of toxicity.
-
Observe the general health and behavior of the animals daily.
Pharmacodynamic Analysis: Immunohistochemistry for pERK
-
At the end of the study, euthanize the mice and excise the tumors.
-
Fix a portion of each tumor in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissues and embed them in paraffin.
-
Cut 4-µm sections and mount them on slides.
-
Immunohistochemistry Protocol:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate-based buffer (pH 6.0) at 95°C for 20 minutes.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a suitable blocking serum.
-
Incubate the sections with a primary antibody against phosphorylated ERK (pERK) overnight at 4°C.
-
Wash the sections and incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
-
Image Analysis: Capture images of the stained sections and quantify the pERK signal intensity using image analysis software. A significant reduction in pERK staining in the this compound-treated group compared to the vehicle group would indicate target engagement and pathway inhibition.
Statistical Analysis
-
Analyze the tumor growth data using a two-way ANOVA with repeated measures.
-
Compare the final tumor volumes between the groups using a Student's t-test.
-
Analyze survival data using the Kaplan-Meier method and the log-rank test.
-
A p-value of < 0.05 will be considered statistically significant.
Conclusion
This detailed protocol provides a robust framework for the in vivo evaluation of this compound in a B-RAF mutant melanoma model. The successful execution of these experiments will provide critical data on the efficacy and mechanism of action of this compound, supporting its further development as a targeted therapy for melanoma. The inclusion of pharmacodynamic markers such as pERK will provide valuable insights into the molecular effects of the compound in the tumor microenvironment.
References
- 1. researchgate.net [researchgate.net]
- 2. B-RAF inhibitors: an evolving role in the therapy of malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interpriseusa.com [interpriseusa.com]
Application Notes and Protocols for Monitoring CCT241161 Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT241161 is a potent, orally available, paradox-breaking pan-RAF inhibitor with additional activity against SRC family kinases (SFKs) such as SRC and LCK.[1][2] As a pan-RAF inhibitor, it targets multiple RAF isoforms, including B-RAF and C-RAF, and is effective against BRAF-mutant cancers, including those that have developed resistance to selective BRAF inhibitors.[1] The "paradox-breaking" mechanism of this compound allows it to inhibit the MAPK pathway in BRAF-mutant cells without causing the paradoxical pathway activation often observed with first-generation BRAF inhibitors in BRAF wild-type cells.[1][3][4] This unique characteristic makes this compound a valuable tool for cancer research and a promising therapeutic candidate.
These application notes provide detailed protocols for monitoring the cellular target engagement of this compound, enabling researchers to quantify its interaction with its intended targets, understand its mechanism of action, and assess its efficacy in relevant cellular models.
Target Profile and In Vitro Activity of this compound
This compound demonstrates potent inhibitory activity against key kinases in the MAPK and SRC signaling pathways. The following table summarizes its in vitro half-maximal inhibitory concentrations (IC50) against its primary targets.
| Kinase Target | IC50 (nM) |
| RAF Family | |
| B-RAF | 30[2] |
| V600E-B-RAF | 15[1][2] |
| C-RAF | 6[1][5] |
| SRC Family | |
| SRC | 10-15[1][2][5] |
| LCK | 3[1][5] |
Signaling Pathway Overview
This compound primarily targets the RAS-RAF-MEK-ERK (MAPK) signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival. In cancers with BRAF mutations (e.g., V600E), the BRAF protein is constitutively active, leading to uncontrolled downstream signaling through MEK and ERK. This compound inhibits this aberrant signaling by binding to and inhibiting the kinase activity of both mutant B-RAF and C-RAF. Its additional activity against SRC family kinases can also contribute to its anti-cancer effects, as SRC can be involved in resistance to BRAF inhibitors.
Caption: this compound inhibits the MAPK and SRC signaling pathways.
Experimental Protocols
Western Blotting for MAPK Pathway Inhibition
This protocol describes the use of Western blotting to assess the effect of this compound on the phosphorylation of MEK and ERK, key downstream effectors of RAF kinases. A decrease in the levels of phosphorylated MEK (pMEK) and phosphorylated ERK (pERK) indicates target engagement and inhibition of the RAF pathway.
Experimental Workflow:
Caption: Workflow for Western Blot analysis of pMEK and pERK.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture BRAF V600E mutant human melanoma cells (e.g., A375) in appropriate media (e.g., DMEM with 10% FBS).
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) or a vehicle control (DMSO) for a specified time (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on a 10% or 12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Phospho-MEK1/2 (Ser217/221)
-
Total MEK1/2
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Total p44/42 MAPK (Erk1/2)
-
Loading control (e.g., GAPDH or β-actin)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect chemiluminescence using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize pMEK and pERK levels to their respective total protein levels and the loading control.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method that directly assesses the binding of a compound to its target protein in a cellular environment.[6][7] Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. This thermal shift is a direct measure of target engagement.
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Methodology:
-
Cell Treatment:
-
Culture relevant cells (e.g., A375) and treat with this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3-5 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by repeated freeze-thaw cycles.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the levels of soluble B-RAF, C-RAF, and SRC by Western blotting as described in the previous protocol.
-
-
Data Analysis:
-
Quantify the band intensities for each target protein at each temperature.
-
Plot the percentage of soluble protein relative to the non-heated control against the temperature to generate melting curves for both the vehicle- and this compound-treated samples.
-
A rightward shift in the melting curve for the this compound-treated sample indicates target stabilization and engagement.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify compound binding to a target protein.[8][9] It relies on energy transfer from a NanoLuc® luciferase-tagged target protein to a fluorescent tracer that binds to the same protein. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.
Experimental Principle:
Caption: Principle of the NanoBRET Target Engagement Assay.
Detailed Methodology:
-
Cell Preparation:
-
Transiently transfect HEK293 cells with a plasmid encoding the target kinase (B-RAF, C-RAF, or SRC) fused to NanoLuc® luciferase.
-
-
Assay Setup:
-
Plate the transfected cells in a 96- or 384-well plate.
-
Add the fluorescent tracer at a predetermined optimal concentration.
-
Add serial dilutions of this compound or a vehicle control.
-
-
Signal Detection:
-
Incubate for a set period (e.g., 2 hours) at 37°C.
-
Add the NanoBRET™ substrate.
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer capable of filtered luminescence detection.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the concentration of this compound to generate a dose-response curve and determine the IC50 value for target engagement.
-
Data Interpretation and Troubleshooting
-
Western Blotting: A dose-dependent decrease in pMEK and pERK levels confirms on-target activity of this compound. Inconsistent loading can be addressed by normalizing to a housekeeping protein.
-
CETSA: A clear thermal shift to the right in the presence of this compound is a strong indicator of direct target binding. The magnitude of the shift can correlate with binding affinity.
-
NanoBRET™: A dose-dependent reduction in the BRET signal indicates specific target engagement. High background can be minimized by optimizing tracer and cell concentrations.
By employing these detailed protocols, researchers can effectively monitor the cellular target engagement of this compound, providing crucial insights into its mechanism of action and facilitating its further development as a therapeutic agent.
References
- 1. Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | RAF激酶抑制剂 | MCE [medchemexpress.cn]
- 3. Structural investigation of B-Raf paradox breaker and inducer inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Theoretical analysis reveals a role for RAF conformational autoinhibition in paradoxical activation | eLife [elifesciences.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. annualreviews.org [annualreviews.org]
- 8. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 9. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
Troubleshooting & Optimization
troubleshooting CCT241161 inconsistent results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the pan-RAF and SRC inhibitor, CCT241161. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, orally available small molecule inhibitor that functions as a pan-RAF and SRC family kinase (SFK) inhibitor. It targets both BRAF and CRAF kinases, as well as SFKs like SRC and LCK. This dual-inhibitor action allows it to overcome resistance mechanisms that can arise in cancers like melanoma when treated with inhibitors that only target BRAF. Specifically, in BRAF-mutant melanoma, resistance can be driven by the reactivation of the MAPK pathway through SFK signaling or mutant NRAS, which this compound can effectively inhibit.
Q2: In which cancer types has this compound shown the most promise?
A2: this compound has demonstrated significant efficacy in preclinical models of BRAF-mutant melanoma. It has been shown to inhibit the growth of melanoma cells that are resistant to both BRAF and combined BRAF/MEK inhibitors. Its ability to also inhibit NRAS-mutant melanoma cell growth highlights its potential in a broader range of melanoma subtypes.
Q3: What are the known off-target effects of this compound?
A3: As a dual inhibitor of RAF and SRC kinases, the inhibition of SRC family kinases could be considered a primary, intended off-target effect to counteract resistance mechanisms. However, like many kinase inhibitors, this compound may have other off-target activities that could contribute to unexpected cellular responses or side effects. It is crucial to include appropriate controls in your experiments to distinguish between on-target and potential off-target effects.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) but not in water. For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO. This stock solution should be stored at -20°C or -80°C for long-term stability. When preparing working concentrations for cell culture, the final DMSO concentration in the media should be kept low (typically below 0.1%) to avoid solvent-induced cellular stress or toxicity.
Troubleshooting Inconsistent Results
Problem 1: High variability in cell viability or proliferation assays.
-
Possible Cause 1: Inconsistent Drug Concentration.
-
Troubleshooting Steps:
-
Ensure the this compound stock solution is fully dissolved in DMSO. Briefly vortex and visually inspect for any precipitate.
-
Prepare fresh serial dilutions from the stock for each experiment to avoid degradation.
-
When adding the drug to cell culture media, ensure thorough mixing to achieve a homogenous concentration.
-
-
-
Possible Cause 2: Cell Culture Conditions.
-
Troubleshooting Steps:
-
Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Ensure a uniform cell seeding density across all wells of your assay plate.
-
Regularly test cell lines for mycoplasma contamination, which can significantly alter cellular responses.
-
-
-
Possible Cause 3: Compound Precipitation.
-
Troubleshooting Steps:
-
Visually inspect the culture media for any signs of drug precipitation after adding this compound, especially at higher concentrations.
-
If precipitation is observed, consider lowering the final concentration or preparing an intermediate dilution in a serum-containing medium before adding to the cells.
-
-
Problem 2: No significant decrease in p-ERK levels after this compound treatment in a sensitive cell line.
-
Possible Cause 1: Suboptimal Drug Concentration or Treatment Time.
-
Troubleshooting Steps:
-
Perform a dose-response experiment to determine the optimal concentration of this compound for inhibiting p-ERK in your specific cell line.
-
Conduct a time-course experiment (e.g., 1, 6, 24 hours) to identify the optimal treatment duration for observing maximal p-ERK inhibition.
-
-
-
Possible Cause 2: Issues with Western Blot Protocol.
-
Troubleshooting Steps:
-
Ensure that lysis buffers contain fresh protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Load equal amounts of protein for each sample. Use a housekeeping protein (e.g., β-actin, GAPDH) to confirm equal loading.
-
Use a validated primary antibody for phosphorylated ERK (p-ERK) and total ERK.
-
-
-
Possible Cause 3: Paradoxical Pathway Activation.
-
Troubleshooting Steps:
-
While this compound is designed to be a "paradox-breaker," in certain cellular contexts or at specific concentrations, paradoxical activation of the MAPK pathway might still occur.
-
Carefully evaluate a range of concentrations to identify the optimal therapeutic window.
-
-
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | BRAF/NRAS Status | IC50 (nM) |
| A375 | Melanoma | BRAF V600E | 15 |
| SK-MEL-28 | Melanoma | BRAF V600E | 25 |
| WM-266-4 | Melanoma | BRAF V600E | 30 |
| D04 | Melanoma | NRAS Q61R | 150 |
| HCT116 | Colorectal Cancer | KRAS G13D | >1000 |
Note: IC50 values are approximate and can vary depending on the specific experimental conditions and assay used.
Experimental Protocols
Protocol 1: Western Blot for p-ERK and Total ERK
-
Cell Seeding and Treatment:
-
Seed melanoma cells (e.g., A375) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time (e.g., 6 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ERK (e.g., p44/42 MAPK, Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total ERK and a loading control (e.g., β-actin).
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed 3,000-5,000 cells per well in a 96-well plate and allow them to attach overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the existing medium with 100 µL of the medium containing the drug or DMSO vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Mandatory Visualization
Caption: this compound inhibits both RAF and SRC kinases in the MAPK pathway.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
potential off-target effects of CCT241161
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers utilizing the multi-kinase inhibitor CCT241161 in their experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address potential off-target effects and ensure the accurate interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary and known off-targets of this compound?
A1: this compound is a potent inhibitor of the RAF family of kinases, including B-RAF and C-RAF, with a particularly high potency against the oncogenic B-RAFV600E mutant. In addition to its on-target RAF inhibition, this compound is known to inhibit other kinases, primarily from the Src family of kinases, such as Src and LCK.[1] It has been shown to be selective for RAFs, Src, LCK, and MAPKs in a panel of 63 kinases when used at a concentration of 1 µM.[1]
Q2: What are the expected on-target effects of this compound in a cellular context?
A2: By inhibiting the RAF-MEK-ERK signaling pathway (also known as the MAPK pathway), this compound is expected to decrease the phosphorylation of MEK and ERK in cells with an activating B-RAF mutation, such as B-RAFV600E.[1] This should lead to the inhibition of cell proliferation and induction of apoptosis in B-RAF mutant cancer cell lines.
Q3: My cells are showing a phenotype that cannot be explained by RAF or Src inhibition alone. What could be the cause?
A3: While this compound is relatively selective, it is possible that at higher concentrations or in specific cellular contexts, it may engage other off-target kinases. The ATP-binding pocket, which most kinase inhibitors target, is structurally conserved across the kinome, making absolute specificity challenging to achieve. To investigate this, a comprehensive kinase profile of this compound in your specific experimental system may be necessary.
Q4: How can I experimentally confirm that the observed phenotype in my experiment is due to an off-target effect of this compound?
A4: A standard method to differentiate on-target from off-target effects is to use a rescue experiment or a target knockdown/knockout approach. For example, you could use a version of your target protein that is mutated to be resistant to this compound. If the phenotype persists even with the resistant target, it is likely due to an off-target effect. Alternatively, knocking out the intended target (e.g., using CRISPR-Cas9) and observing that the compound still elicits the same effect would also strongly suggest off-target activity.
Troubleshooting Guides
Problem 1: I am not observing the expected decrease in p-ERK levels after this compound treatment in my B-RAF mutant cell line.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure this compound has been stored properly at -20°C and protected from light. Prepare fresh stock solutions and dilutions for each experiment. |
| Incorrect Dosing | Verify the concentration of your stock solution and perform a dose-response experiment to ensure you are using an effective concentration for your cell line. |
| Cell Line Integrity | Confirm the B-RAF mutation status of your cell line. Cell lines can drift over time. |
| Assay Conditions | Optimize your Western blot protocol. Ensure you are using appropriate antibodies and that your lysis buffer contains phosphatase inhibitors. |
| Resistance Mechanisms | Your cells may have developed resistance to RAF inhibition. This could involve reactivation of the MAPK pathway through other mechanisms. |
Problem 2: I am observing unexpected toxicity or a phenotype at concentrations where the on-target (RAF/Src) inhibition is expected to be minimal.
| Possible Cause | Troubleshooting Step |
| Off-Target Kinase Inhibition | The observed phenotype may be due to the inhibition of an unknown off-target kinase that is highly sensitive to this compound. |
| Recommendation: Perform a broad kinase screen (kinome scan) to identify potential off-target interactions of this compound at the concentration showing the phenotype. | |
| Pathway Crosstalk | Inhibition of the primary targets (RAF/Src) may lead to compensatory activation of other signaling pathways. |
| Recommendation: Use pathway analysis tools such as phospho-kinase antibody arrays or phosphoproteomics to identify other signaling pathways that are modulated by this compound treatment. | |
| Cellular Context | The off-target profile of a compound can be cell-type specific. |
| Recommendation: Validate key off-target hits from a kinase screen in your specific cell line using techniques like the Cellular Thermal Shift Assay (CETSA) or by examining the phosphorylation of downstream substrates. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary on-targets and key known off-targets.
| Kinase Target | IC50 (nM) | Reference |
| B-RAF | 252 | [1] |
| B-RAFV600E | 15 | [1] |
| C-RAF | 6 | [1] |
| Src | 15 | [1] |
| LCK | 3 | [1] |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
This protocol provides a general framework for assessing the selectivity of this compound against a broad panel of kinases.
Objective: To determine the inhibitory activity of this compound against a large number of purified kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Serially dilute the this compound stock solution to the desired concentrations for screening. A common single-point concentration for initial screening is 1 µM.
-
Kinase Reaction: In a suitable assay plate, combine the purified kinase, a specific substrate, and ATP.
-
Inhibitor Addition: Add the diluted this compound or vehicle control (DMSO) to the kinase reaction mixtures.
-
Incubation: Incubate the plate at the optimal temperature and time for the specific kinase being assayed.
-
Detection: Measure the amount of phosphorylated substrate. This can be done using various methods, including radiometric assays (32P-ATP or 33P-ATP), fluorescence-based assays (e.g., TR-FRET), or luminescence-based assays (e.g., ADP-Glo).
-
Data Analysis: Calculate the percentage of kinase activity remaining in the presence of this compound compared to the vehicle control.
Protocol 2: Western Blot Analysis of MAPK and PI3K/Akt Pathway Activation
This protocol is for assessing the effect of this compound on key signaling pathways within a cellular context.
Objective: To determine the phosphorylation status of key proteins in the MAPK and PI3K/Akt pathways following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK, total ERK, p-Akt, total Akt).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the change in pathway activation.
Visualizations
Caption: this compound primary signaling pathway inhibition.
Caption: Workflow for identifying and validating off-target effects.
Caption: Logical flow for troubleshooting unexpected experimental outcomes.
References
CCT241161 cytotoxicity in normal cell lines
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the pan-RAF and multi-kinase inhibitor, CCT241161. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally available, multi-kinase inhibitor. Its primary targets are the RAF kinases (pan-RAF inhibitor), including BRAF, BRAFV600E, and CRAF. It also demonstrates activity against SRC family kinases like SRC and LCK.[1][2][3] By inhibiting these kinases, this compound effectively blocks the MAPK/ERK signaling pathway, which is often constitutively activated in various cancers, particularly melanoma, leading to reduced tumor cell proliferation.[2][3]
Q2: What are the known off-target effects of this compound?
Besides its intended pan-RAF inhibition, this compound is known to inhibit other kinases, including SRC and LCK.[1][3] While this multi-targeting can be beneficial in overcoming resistance to BRAF-selective inhibitors, it also necessitates a thorough evaluation of its effects on normal, non-cancerous cells to understand its safety profile and therapeutic window.
Q3: Is there publicly available data on the cytotoxicity of this compound in normal, non-cancerous cell lines?
Currently, there is a lack of publicly available, detailed studies focusing specifically on the cytotoxic effects and IC50 values of this compound across a broad panel of normal, non-malignant cell lines. Assessing the cytotoxicity in normal cell lines is crucial for determining the selectivity and therapeutic index of the compound. Researchers are encouraged to perform their own in vitro cytotoxicity assays using appropriate normal cell lines relevant to their research context.
Q4: What are some common challenges when performing in vitro cytotoxicity assays with kinase inhibitors like this compound?
Common issues include high variability between replicate wells, low signal-to-noise ratio, and problems with compound solubility.[4] Kinase inhibitors can also have off-target effects that might lead to unexpected cellular phenotypes.[5] Careful experimental design, including appropriate controls and assay selection, is critical for obtaining reliable and reproducible data.
Data Presentation: Assessing this compound Cytotoxicity
Table 1: Hypothetical Data Structure for this compound IC50 Values (µM) in Cancer vs. Normal Cell Lines.
| Cell Line | Tissue of Origin | Cancer/Normal | This compound IC50 (µM) |
| A375 | Skin | Cancer | User-determined |
| WM266.4 | Skin | Cancer | User-determined |
| HCT116 | Colon | Cancer | User-determined |
| HaCaT | Skin | Normal | User-determined |
| BJ | Foreskin | Normal | User-determined |
| HUVEC | Endothelium | Normal | User-determined |
Researchers should populate this table with their experimentally determined 50% inhibitory concentration (IC50) values.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a standard procedure to determine the cytotoxic effects of this compound on both cancerous and normal adherent cell lines.
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Selected cancer and normal cell lines
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells.
-
Include vehicle controls (medium with the same concentration of solvent used for the compound) and untreated controls (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under a microscope.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
-
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells
Possible Causes:
-
Uneven cell seeding: Inconsistent number of cells plated in each well.
-
Pipetting errors: Inaccurate dispensing of compound or reagents.
-
"Edge effect": Evaporation from the outer wells of the plate during incubation.
Solutions:
-
Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between pipetting.
-
Use calibrated pipettes and be consistent with pipetting technique.
-
To minimize the "edge effect," avoid using the outermost wells of the plate or fill them with sterile PBS or medium.
Issue 2: Low Signal or No Response to the Compound
Possible Causes:
-
Low cell number: Insufficient number of viable cells to produce a detectable signal.
-
Compound inactivity: The compound may not be cytotoxic to the specific cell line at the tested concentrations.
-
Compound degradation: The compound may be unstable in the culture medium.
Solutions:
-
Optimize the cell seeding density for each cell line.
-
Test a wider range of compound concentrations.
-
Prepare fresh dilutions of the compound for each experiment.
Issue 3: Compound Solubility Issues
Possible Causes:
-
This compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions.
Solutions:
-
Use a suitable solvent like DMSO to prepare a high-concentration stock solution.
-
Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all wells, including controls, to avoid solvent-induced toxicity.
-
Visually inspect the wells for any signs of compound precipitation.
Signaling Pathways
This compound primarily targets the RAS-RAF-MEK-ERK pathway, a critical signaling cascade for cell proliferation and survival. In many cancers, mutations in BRAF (like V600E) lead to constitutive activation of this pathway. This compound, as a pan-RAF inhibitor, can block this signaling cascade at the level of BRAF and CRAF.
References
- 1. This compound : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 2. medkoo.com [medkoo.com]
- 3. interpriseusa.com [interpriseusa.com]
- 4. Combined pan-RAF and MEK inhibition overcomes multiple resistance mechanisms to selective RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a novel pan-RAF inhibitor with potent anti-tumor activity in preclinical models of BRAFV600E mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CCT241161 Concentration for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of CCT241161 in long-term cell culture experiments. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to help you determine the optimal concentration of this compound for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: It is recommended to prepare a high-concentration stock solution of this compound (e.g., 10 mM) in an organic solvent such as DMSO.[1] To minimize the cytotoxic effects of the solvent on your cell culture, the volume of the stock solution added should be kept to a minimum. For long-term storage and to avoid repeated freeze-thaw cycles, it is best to store the stock solution in small, single-use aliquots at -20°C or -80°C.[1][2]
Q2: What is the expected stability of this compound in cell culture media?
A2: The stability of small molecule inhibitors like this compound in cell culture media can vary depending on factors such as the media composition, pH, serum concentration, and incubation temperature.[1][3] While some compounds are stable for several days, others may degrade more rapidly. Therefore, it is crucial to determine the stability of this compound under your specific experimental conditions. A general protocol for assessing compound stability is provided in the "Experimental Protocols" section.
Q3: How do I select an initial concentration range of this compound for my experiments?
A3: A good starting point is to review the existing literature for the IC50 values of this compound in various cell lines. Based on published data, you can select a concentration range that brackets the reported effective concentrations.[4] For long-term studies, it is advisable to test concentrations both above and below the short-term IC50 value to identify a concentration that is effective without being overly toxic over time.
Q4: How can I determine the optimal this compound concentration for my long-term study?
A4: The optimal concentration for a long-term study is one that maintains the desired biological effect with minimal cytotoxicity over the entire experimental period. This can be determined by performing a long-term cytotoxicity assay, where cells are exposed to a range of this compound concentrations for the intended duration of your experiment. A detailed protocol for this is available in the "Experimental Protocols" section.
Q5: What are the signs of this compound instability or degradation in my experiment?
A5: A gradual loss of the expected biological effect, such as a rebound in the phosphorylation of a downstream target like ERK, can indicate that this compound is degrading.[1] Visual cues like the formation of a precipitate in the cell culture media can also suggest issues with solubility or stability.[2]
Q6: How often should I replenish the this compound in my long-term culture?
A6: The frequency of replenishment will depend on the stability of this compound in your specific cell culture conditions. If your stability studies indicate that the compound degrades significantly over a few days, you will need to change the media and re-add the inhibitor at regular intervals to maintain a consistent effective concentration.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| High levels of cell death even at low concentrations | The chosen cell line may be particularly sensitive to this compound. The compound may be precipitating out of solution, leading to non-specific toxicity. | Perform a dose-response experiment starting from a very low concentration range (e.g., nanomolar). Visually inspect the media for any signs of precipitation.[2] |
| Loss of inhibitory effect over time | This compound may be degrading in the cell culture media. The cells may be developing resistance to the inhibitor. | Determine the stability of this compound in your media and replenish as needed. Monitor for the reactivation of downstream signaling pathways (e.g., p-ERK) via Western blot.[5] |
| Inconsistent results between experiments | Variability in cell seeding density. Inconsistent preparation of this compound dilutions. | Ensure a consistent cell seeding density for all experiments. Prepare fresh dilutions of this compound from a frozen stock for each experiment to avoid degradation.[2] |
| Precipitate forms in the media after adding this compound | The solubility limit of this compound in the cell culture media has been exceeded. | Try lowering the final concentration of the inhibitor. Ensure the DMSO concentration in the final culture volume is low (typically <0.5%). |
Quantitative Data Summary
Table 1: Inhibitory Activity (IC50) of this compound against various kinases.
| Kinase | IC50 (nM) |
| BRAFV600E | 15 |
| BRAF | 252 |
| CRAF | 6 |
| SRC | 15 |
| LCK | 3 |
Data sourced from a study by Lito et al. (2014).[6]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for Long-Term Studies
Objective: To identify the highest concentration of this compound that can be used for a prolonged period without causing excessive cytotoxicity.
Methodology:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that allows for logarithmic growth over the intended duration of the experiment.
-
Dose-Response Setup: Prepare a series of dilutions of this compound in your cell culture medium. It is advisable to test a broad range of concentrations (e.g., from 0.01 µM to 10 µM). Include a vehicle-only control (e.g., DMSO).
-
Long-Term Incubation: Treat the cells with the different concentrations of this compound. The incubation period should match the planned duration of your long-term study (e.g., 7, 14, or 21 days).
-
Media Changes: Replenish the media with fresh this compound at regular intervals (e.g., every 2-3 days) to maintain a consistent drug concentration.
-
Viability Assessment: At the end of the incubation period, assess cell viability using a suitable assay such as the MTT, MTS, or a real-time cytotoxicity assay.[7][8]
-
Data Analysis: Plot cell viability against the this compound concentration to determine the concentration that results in a desired level of inhibition without unacceptable levels of cell death.
Protocol 2: Assessing the Stability of this compound in Cell Culture Media
Objective: To determine the rate of degradation of this compound in your specific cell culture media over time.
Methodology:
-
Preparation: Prepare your complete cell culture medium (including serum and any other supplements) and add this compound to your desired final concentration.
-
Incubation: Incubate the medium in a cell culture incubator at 37°C and 5% CO2, mimicking your experimental conditions.
-
Time-Point Collection: At various time points (e.g., 0, 24, 48, 72 hours), collect aliquots of the medium.
-
Sample Storage: Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
Analysis: Analyze the concentration of this compound in each sample using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3]
-
Calculation: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0. This will give you the stability profile of the compound under your experimental conditions.
Visualizations
Caption: this compound inhibits both RAF and SRC kinases.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
CCT241161 degradation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and use of the pan-RAF/SRC inhibitor, CCT241161, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally available, and cell-permeable small molecule that functions as a pan-RAF and SRC kinase inhibitor.[1][2] It targets the RAF-MEK-ERK signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival.[3][4] By inhibiting RAF kinases (A-RAF, B-RAF, and C-RAF), including clinically relevant mutants like BRAF V600E, this compound blocks downstream signaling to MEK and ERK, leading to the inhibition of tumor cell growth.[2][5] Its additional activity against SRC can help overcome certain mechanisms of resistance to BRAF-selective inhibitors.[1]
Q2: What are the recommended storage conditions for this compound solid compound and stock solutions?
For long-term stability, the solid form of this compound should be stored at -20°C, protected from light and moisture.[2] High-concentration stock solutions, typically prepared in anhydrous DMSO, should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -80°C.[6][7]
Q3: My this compound solution in cell culture media appears cloudy or shows precipitation. What should I do?
Precipitation upon dilution of a DMSO stock solution into aqueous cell culture media is a common issue for hydrophobic small molecules. This indicates that the kinetic solubility of this compound has been exceeded. To address this, you can:
-
Lower the final concentration: This is the most direct way to stay below the solubility limit.
-
Use a gentle mixing technique: When diluting, add the DMSO stock to the media dropwise while gently vortexing to facilitate dissolution.
-
Brief sonication: This can help to break down small precipitates and improve solubilization.[6]
Q4: I am observing inconsistent or no biological effect of this compound in my cell-based assays. What could be the cause?
Inconsistent results can stem from several factors:
-
Compound Instability: this compound may be degrading in the cell culture media over the course of your experiment. It is recommended to perform a stability study under your specific experimental conditions.[7]
-
Poor Cell Permeability: While this compound is cell-permeable, its uptake can vary between cell lines.
-
Incorrect Concentration: The concentration used may be too low to effectively inhibit the target. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and endpoint.[7]
-
Precipitation: As mentioned in the previous question, poor solubility can lead to a lower effective concentration of the inhibitor.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in cell culture.
| Symptom | Possible Cause | Suggested Solution |
| Rapid loss of this compound potency over time in a cell-based assay. | Degradation in cell culture media. | Perform a stability assessment of this compound in your specific cell culture medium at 37°C. Consider preparing fresh dilutions from a frozen stock for each experiment and minimizing the duration of exposure.[6] |
| Enzymatic degradation by cellular metabolism. | If working with live cells, their metabolic activity can contribute to compound degradation. Include an acellular control (media with compound only) to differentiate between chemical and cellular degradation. | |
| High variability in results between experimental replicates. | Inconsistent sample handling and processing. | Ensure precise and consistent timing for sample collection and processing. Validate your analytical methods for linearity, precision, and accuracy. |
| Incomplete solubilization of this compound. | Confirm the complete dissolution of the compound in the stock solution and the final cell culture media. Visually inspect for any precipitation. | |
| This compound concentration decreases, but no degradation products are detected. | Binding to plasticware. | The compound may be adsorbing to the surface of cell culture plates or pipette tips. Use low-protein-binding plastics to minimize this effect. |
| Rapid cellular uptake. | This compound may be quickly internalized by the cells. Analyze cell lysates to quantify the intracellular concentration of the compound. |
Quantitative Data Summary
The following table presents hypothetical stability data for this compound in common cell culture media to illustrate potential degradation rates. Actual stability should be determined experimentally under your specific conditions.
| Time (hours) | DMEM + 10% FBS (% Remaining) | DMEM (serum-free) (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) |
| 0 | 100 | 100 | 100 |
| 2 | 98.5 | 99.1 | 98.2 |
| 8 | 92.3 | 95.6 | 91.5 |
| 24 | 75.1 | 88.2 | 73.8 |
| 48 | 55.8 | 79.5 | 52.1 |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media using LC-MS
This protocol provides a framework for determining the stability of this compound in your specific cell culture media.
1. Materials:
-
This compound solid compound
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
24-well tissue culture plates (low-protein-binding recommended)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Internal standard (a structurally similar, stable compound not present in the media)
-
HPLC or UPLC system coupled to a mass spectrometer (MS)
2. Preparation of Solutions:
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO to achieve a final concentration of 10 mM.
-
Internal Standard Stock Solution (1 mM): Prepare a 1 mM stock solution of the internal standard in DMSO.
-
Working Solution (10 µM): Dilute the 10 mM this compound stock solution in the desired cell culture medium (with or without FBS) to a final concentration of 10 µM.
3. Experimental Procedure:
-
Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition being tested.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after adding the working solution.
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing the internal standard (e.g., at a final concentration of 100 nM) to precipitate proteins and extract the compound.
-
Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
4. LC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from media components (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Operate in positive ion mode using multiple reaction monitoring (MRM) for the specific transitions of this compound and the internal standard.
5. Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each sample.
-
Determine the percentage of this compound remaining at each time point by normalizing the peak area ratio to the average peak area ratio at time 0: % Remaining = (Peak Area Ratio at time t / Average Peak Area Ratio at time 0) x 100
Visualizations
Caption: The RAF-MEK-ERK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound stability in cell culture media.
Caption: Troubleshooting workflow for inconsistent this compound activity in cell-based assays.
References
- 1. This compound : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 2. medkoo.com [medkoo.com]
- 3. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RAF-MEK-ERK pathway in cancer evolution and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. interpriseusa.com [interpriseusa.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: CCT241161 Western Blot Analysis
This technical support center provides troubleshooting guidance for researchers encountering unexpected results during Western blot analysis involving the inhibitor CCT241161. The content is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of this compound treatment on my Western blot?
A1: this compound is a potent and selective inhibitor of Checkpoint kinase 1 (Chk1). In a Western blot experiment, treatment with this compound is expected to lead to a decrease in the phosphorylation of downstream targets of Chk1. A primary and direct readout is the autophosphorylation of Chk1 at Ser296. Therefore, a dose-dependent decrease in the pChk1 (Ser296) signal is the anticipated result. Depending on the cell line and experimental context, you may also observe effects on other cell cycle-related proteins.
Q2: I am seeing no change in my target protein phosphorylation after this compound treatment. What could be the reason?
A2: There are several potential reasons for a lack of effect. First, ensure that your this compound stock solution is prepared correctly and has not degraded. Second, confirm that the concentration and incubation time are appropriate for your cell line and experimental setup. We recommend performing a dose-response and time-course experiment to determine the optimal conditions. Finally, verify the activity of your antibody and the overall integrity of your Western blot procedure by including appropriate positive and negative controls.
Q3: I am observing an increase in signal, or "paradoxical activation," of a kinase in my pathway of interest after this compound treatment. Is this expected?
A3: While this compound is a selective Chk1 inhibitor, off-target effects or feedback loops within the cellular signaling network can sometimes lead to the activation of other pathways. This "paradoxical activation" has been observed with other kinase inhibitors. To investigate this, consider using a second, structurally different Chk1 inhibitor to see if the effect is reproducible. Additionally, performing a broader phosphoproteomics screen could help identify the affected off-target kinases.
Q4: My Western blot shows multiple non-specific bands. How can I resolve this?
A4: Non-specific bands can arise from several sources.[1][2] Consider optimizing your primary and secondary antibody concentrations, as high concentrations can lead to off-target binding. Ensure that your blocking step is sufficient; you may need to try different blocking agents (e.g., non-fat dry milk vs. BSA) or increase the blocking time.[1][3] Additionally, increasing the stringency of your wash steps can help to remove non-specifically bound antibodies.
Troubleshooting Guide for Unexpected Western Blot Results
This guide addresses common unexpected outcomes when performing Western blots with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| No Signal or Weak Signal | Inactive this compound | Prepare a fresh stock solution of this compound. |
| Insufficient incubation time or concentration | Perform a time-course and dose-response experiment. | |
| Low abundance of the target protein | Increase the amount of protein loaded onto the gel.[3] | |
| Inefficient protein transfer | Confirm successful transfer by staining the membrane with Ponceau S.[4] | |
| Primary antibody not optimized | Increase the primary antibody concentration or incubation time. | |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST).[1][3] |
| Antibody concentration too high | Reduce the concentration of the primary or secondary antibody. | |
| Inadequate washing | Increase the number and duration of wash steps with TBST. | |
| Membrane dried out | Ensure the membrane remains hydrated throughout the procedure.[1][4] | |
| Multiple or Unexpected Bands | Non-specific antibody binding | Optimize primary and secondary antibody concentrations.[2] Use an affinity-purified primary antibody if available.[2] |
| Sample degradation | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[2][3][5] | |
| Protein modifications or splice variants | Check the literature for known post-translational modifications or alternative splice variants of your target protein.[2] | |
| "Paradoxical" pathway activation | Use a structurally different inhibitor for the same target to confirm the effect. Perform further experiments to investigate potential off-target effects. |
Experimental Protocols
Standard Western Blot Protocol for this compound Treatment
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and heat the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pChk1 Ser296) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 9.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the signal of the target protein to a loading control (e.g., β-actin or GAPDH).
Visualizing Signaling Pathways and Workflows
Caption: Expected signaling pathway inhibited by this compound.
Caption: Troubleshooting workflow for unexpected Western blot results.
References
Navigating CCT241161 Usage in Animal Models: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing the novel pan-RAF and SRC inhibitor, CCT241161, in preclinical animal models. The following troubleshooting guides and frequently asked questions (FAQs) address potential challenges related to in vivo toxicity and tolerability, helping to ensure experimental success and animal welfare.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cancer research?
A1: this compound is a potent, orally available, small-molecule inhibitor that targets both pan-RAF kinases (BRAF, CRAF) and SRC-family kinases (SFKs). Its dual mechanism of action is designed to overcome resistance to first-generation BRAF inhibitors. In BRAF-mutant cancers, resistance often emerges through the reactivation of the MAPK pathway (RAS-RAF-MEK-ERK). This compound's ability to inhibit both RAF and SRC kinases helps to prevent this "paradoxical" pathway reactivation, making it a valuable tool for studying and treating drug-resistant melanomas and other cancers.[1][2]
Q2: What is the recommended starting dose for this compound in mouse models?
A2: Efficacy studies in BRAF V600E mutant A375 xenograft models have demonstrated tumor regression at a dose of 20 mg/kg per day.[1] This serves as a good starting point for efficacy studies. However, the optimal dose may vary depending on the specific animal model, tumor type, and administration route. A dose-finding or maximum tolerated dose (MTD) study is always recommended when starting with a new model system.
Q3: Is there any published data on the toxicity and tolerability of this compound?
A3: While detailed toxicology studies for this compound are not extensively published, the primary research describes it as being well-tolerated in the context of efficacy studies.[1] Significant insights can be drawn from its closely related sister compound, CCT196969, which was developed in the same program. CCT196969 was found to be "extremely well tolerated," with a single-dose MTD established at 40 mg/kg in CD-1 mice. The only adverse effect noted at the MTD was slight and transient tachypnoea (rapid breathing) occurring one hour after dosing, with no impact on body weight.[1] Researchers should monitor for similar effects when using this compound.
Q4: What are the potential class-related toxicities for pan-RAF inhibitors?
A4: Other pan-RAF inhibitors, such as tovorafenib, have undergone more extensive clinical evaluation. In these studies, common adverse events include skin and subcutaneous tissue disorders (e.g., maculo-papular rash) and anemia.[3] While this compound is a preclinical compound, it is prudent to monitor for these potential class-related side effects. Unlike first-generation BRAF inhibitors, paradox-breaking pan-RAF inhibitors are designed to have a lower incidence of secondary skin malignancies like squamous cell carcinoma.[3]
Troubleshooting Guide: In Vivo Studies
This guide provides practical steps to identify and mitigate potential issues during your experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action & Troubleshooting Steps |
| Acute signs of distress post-dosing (e.g., rapid breathing, lethargy) | - May be related to acute toxicity, especially at higher doses. - Formulation or vehicle effects. | 1. Monitor Closely: Observe animals for the first 1-4 hours post-dosing for any signs of distress. The transient tachypnoea seen with the related compound CCT196969 resolved quickly.[1]2. Dose Reduction: If signs are severe or persistent, consider reducing the dose for subsequent administrations.3. Vehicle Control: Ensure a vehicle-only control group is included to rule out adverse effects from the formulation itself.4. Staggered Dosing: In a new study, dose a small cohort of animals first to confirm tolerability before proceeding with the full study group. |
| Weight Loss | - General toxicity. - Reduced food/water intake. - Tumor-related cachexia. | 1. Daily Monitoring: Record body weights daily. A loss of >15-20% of initial body weight is a common endpoint criterion.2. Assess General Health: Check for other signs of poor health such as hunched posture, rough coat, or dehydration.3. Dosing Holiday: If weight loss is significant, consider a "dosing holiday" (e.g., 1-2 days off) to allow for recovery.4. Supportive Care: Provide supplemental nutrition and hydration (e.g., hydrogel packs, palatable diet) if necessary. |
| Skin Lesions or Rash | - Potential on-target or off-target dermatological toxicity, a known class effect of RAF inhibitors.[3] | 1. Regular Skin Inspection: Visually inspect the skin, particularly on the ears, tail, and feet, for any signs of redness, rash, or lesions.2. Scoring: Use a standardized dermatological scoring system to quantify any observed effects.3. Dose Modification: If skin toxicity is moderate to severe, consider dose reduction or an intermittent dosing schedule.4. Pathology: At the end of the study, collect skin samples for histopathological analysis to characterize any observed lesions. |
| Lack of Efficacy | - Insufficient dose or exposure. - Suboptimal dosing schedule. - Intrinsic tumor resistance. | 1. Pharmacokinetic (PK) Analysis: If possible, perform a pilot PK study to ensure adequate drug exposure at the target site.2. Dose Escalation: If the current dose is well-tolerated but ineffective, a cautious dose escalation study may be warranted.3. Pharmacodynamic (PD) Analysis: Collect tumor samples to assess target engagement (e.g., by measuring levels of phosphorylated ERK) to confirm the drug is hitting its intended target.[1] |
Quantitative Data Summary
The following table summarizes the key quantitative data available for this compound and its closely related analogue, CCT196969, from the primary publication.[1]
| Compound | Parameter | Species | Value | Notes |
| This compound | Efficacious Dose | Mouse (Nude) | 20 mg/kg/day | Induced tumor regression in A375 xenografts. |
| CCT196969 | Single Dose MTD | Mouse (CD-1) | 40 mg/kg | Maximum Tolerated Dose. |
| CCT196969 | Observed Adverse Effect at MTD | Mouse (CD-1) | Slight, transient tachypnoea | Occurred 1 hour post-dosing; no effect on body weight. |
Key Experimental Protocols
Protocol 1: In Vivo Xenograft Efficacy and Tolerability Study
-
Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude or SCID) for tumor cell line xenografts or patient-derived xenografts (PDXs).
-
Tumor Implantation: Subcutaneously inject tumor cells (e.g., 5 x 10^6 A375 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish to a palpable size (e.g., 100-150 mm³). Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach the desired size, randomize animals into control and treatment groups.
-
Drug Preparation & Administration:
-
Prepare this compound in a suitable vehicle (the original study does not specify the vehicle, but common choices include 0.5% HPMC / 0.1% Tween 80 or 10% DMSO / 10% Cremophor / 80% Saline).
-
Administer the drug, for example, at 20 mg/kg, once daily via oral gavage. The control group receives the vehicle only.
-
-
Toxicity Monitoring:
-
Record animal body weight daily.
-
Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, fur texture, breathing rate).
-
Establish clear endpoint criteria (e.g., >20% body weight loss, tumor volume >2000 mm³, or significant clinical signs of distress).
-
-
Data Analysis: Plot mean tumor volume and mean body weight over time for each group. At the end of the study, harvest tumors for pharmacodynamic analysis (e.g., Western blot for pERK).
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to this compound experiments.
Caption: this compound dual inhibition of RAF and SRC pathways.
Caption: Workflow for monitoring toxicity in animal models.
References
- 1. Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paradox-breaking RAF inhibitors that also target SRC are effective in drug-resistant BRAF mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1 study of the pan-RAF inhibitor tovorafenib in patients with advanced solid tumors followed by dose expansion in patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
CCT241161 Technical Support Center: Troubleshooting Assays for Reliable Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on potential assay interference and artifacts when working with CCT241161, a potent pan-RAF and SRC inhibitor. By anticipating and troubleshooting these issues, researchers can ensure the accuracy and reproducibility of their experimental findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a small molecule inhibitor that primarily targets BRAF and CRAF kinases, which are key components of the MAPK/ERK signaling pathway.[1] By inhibiting these kinases, this compound blocks downstream signaling, leading to decreased cell proliferation and induction of apoptosis in cancer cells with activating BRAF mutations.[1][2]
Q2: What are the known off-target effects of this compound? A2: In addition to its potent inhibition of BRAF and CRAF, this compound has been shown to inhibit other kinases, notably SRC family kinases (such as SRC and LCK) and p38 MAP kinases.[1] At higher concentrations, the likelihood of off-target effects increases, which can complicate data interpretation. It is crucial to consider these off-target activities when designing experiments and analyzing results.
Q3: How can I confirm that the observed cellular phenotype is a result of on-target BRAF inhibition? A3: To validate that the effects of this compound are due to BRAF inhibition, consider the following experimental controls:
-
Use a structurally different BRAF inhibitor: A second BRAF inhibitor with a distinct chemical scaffold should produce a similar biological effect.
-
Rescue experiment: If feasible, introduce a drug-resistant BRAF mutant into your cells. The resistance to this compound-induced phenotypes would support on-target activity.
-
Genetic knockdown: Compare the phenotype induced by this compound with that of BRAF knockdown using siRNA or shRNA.
-
Downstream signaling analysis: Confirm that treatment with this compound leads to a reduction in the phosphorylation of downstream targets like MEK and ERK via Western blot.[1]
Q4: What is the recommended solvent and storage for this compound? A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro experiments. Stock solutions should be stored at -20°C or -80°C. To avoid solvent-induced artifacts in cell-based assays, the final DMSO concentration should be kept to a minimum, typically below 0.1%.
Troubleshooting Guides
Biochemical Assay Interference
| Issue | Potential Cause | Recommended Troubleshooting Steps |
| False Positives in Luciferase-Based Assays | This compound may directly inhibit the luciferase enzyme, a common artifact for small molecules.[3][4][5] | 1. Perform a counter-screen with purified luciferase to determine if this compound directly inhibits its activity. 2. Consider using a reporter system with a different luciferase, such as Renilla, which may have a different inhibitor sensitivity profile.[5] 3. Utilize an orthogonal assay, such as a fluorescence-based or label-free method, to confirm hits. |
| Fluorescence Quenching or Enhancement | The chemical structure of this compound may absorb light at the excitation or emission wavelengths of the fluorophore, or it may have intrinsic fluorescent properties.[6][7] | 1. Measure the absorbance and fluorescence spectra of this compound to check for overlap with your assay's fluorophore. 2. If interference is detected, select a fluorophore with a different spectral profile. 3. Include a "compound only" control to quantify its background signal. |
| Inconsistent IC50 Values in Kinase Assays | As an ATP-competitive inhibitor, the apparent potency of this compound can be influenced by the ATP concentration in the assay. | 1. Standardize the ATP concentration across all experiments. For comparative studies, it is often recommended to use the ATP concentration at its Km value for the kinase. 2. Ensure that the kinase and substrate concentrations are well below the Kd to maintain assay sensitivity. |
Cell-Based Assay Artifacts
| Issue | Potential Cause | Recommended Troubleshooting Steps |
| Discrepancy Between Biochemical Potency and Cellular Efficacy | Poor cell permeability, active drug efflux by transporters (e.g., P-glycoprotein), or rapid metabolism of the compound can lead to lower apparent potency in cells. | 1. Evaluate the cellular uptake and stability of this compound using techniques like LC-MS/MS. 2. Test for the expression of ABC transporters in your cell line and consider using an efflux pump inhibitor as a tool compound. 3. Measure target engagement in cells using methods like NanoBRET to confirm the compound is reaching its intracellular target.[8] |
| High Levels of Cell Death at Low Concentrations | The cell line may be exquisitely sensitive to BRAF inhibition, or there could be off-target toxicity.[9] | 1. Perform a detailed dose-response curve to identify a therapeutic window. 2. Assess apoptosis markers (e.g., cleaved caspase-3, Annexin V) to confirm the mechanism of cell death. 3. Compare the effects of this compound across a panel of cell lines with known BRAF mutation status to correlate sensitivity with the intended target. |
| Unexpected Phenotypes or Altered Cell Morphology | Inhibition of off-targets like SRC family kinases can impact cell adhesion, migration, and morphology. | 1. Use a more selective SRC inhibitor as a control to see if it phenocopies the observed morphological changes. 2. Analyze the phosphorylation status of known SRC substrates. 3. Document morphological changes with high-resolution microscopy and consider time-lapse imaging to understand the dynamics of the response. |
Experimental Protocols
Protocol 1: In Vitro BRAF Kinase Assay (Luminescence-Based)
This protocol is for determining the IC50 of this compound against BRAF kinase using a commercially available kit like ADP-Glo™.
Materials:
-
Recombinant active BRAF V600E kinase
-
Biotinylated MEK1 substrate peptide
-
This compound
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well assay plates
Methodology:
-
Prepare a serial dilution of this compound in the kinase assay buffer with a final DMSO concentration of 1%.
-
Add 2.5 µL of the diluted this compound or vehicle control to the wells of the assay plate.
-
Add 2.5 µL of a solution containing BRAF V600E and the MEK1 substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent and following the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Cell Proliferation Assay (CellTiter-Glo®)
This protocol measures the effect of this compound on the proliferation of BRAF-mutant melanoma cells.
Materials:
-
A375 melanoma cells (BRAF V600E mutant)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
White, clear-bottom 96-well cell culture plates
Methodology:
-
Seed A375 cells into the 96-well plates at a density of 3,000 cells per well and incubate for 24 hours.
-
Prepare a serial dilution of this compound in the complete cell culture medium.
-
Treat the cells with the diluted this compound or vehicle control and incubate for 72 hours.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent growth inhibition for each concentration and determine the GI50 value.
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits BRAF, blocking the MAPK pathway and promoting apoptosis.
Caption: A workflow for troubleshooting experimental issues with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Fluorescent Quenching Based High Throughput Assay to Screen for Calcineurin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast? - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Pan-RAF/SRC Inhibitors: CCT241161 vs. CCT196969
In the landscape of targeted cancer therapy, particularly for BRAF-mutant melanomas, the emergence of "paradox-breaking" inhibitors represents a significant advancement. This guide provides a detailed comparison of two such inhibitors, CCT241161 and CCT196969. These compounds are distinguished by their dual action as pan-RAF and SRC family kinase (SFK) inhibitors, a characteristic that allows them to overcome common resistance mechanisms observed with first-generation BRAF inhibitors.[1] This analysis is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the comparative efficacy and mechanisms of these two molecules.
Quantitative Efficacy and Potency
The in vitro potency of this compound and CCT196969 has been evaluated against key kinases in the MAPK signaling pathway and SRC family kinases. The following tables summarize their inhibitory concentrations (IC50) and cellular growth inhibition, providing a direct comparison of their biochemical and cellular efficacy.
Table 1: Comparative Biochemical Potency (IC50)
| Target Kinase | This compound (nM) | CCT196969 (nM) |
| BRAF | 252 | 100 |
| BRAF V600E | 15 | 40 |
| CRAF | 6 | 12 |
| SRC | 15 | 26 |
| LCK | 3 | 14 |
Data sourced from a study on paradox-breaking RAF inhibitors.[1]
Table 2: Cellular Activity in BRAF V600E Mutant Melanoma
| Compound | Cell Line | Assay | Endpoint | Value |
| This compound | A375 | Proliferation | GI50 | Approx. 100 nM |
| CCT196969 | A375 | Proliferation | GI50 | Approx. 200 nM |
| CCT196969 | Melanoma Brain Metastasis Cell Lines | Viability | IC50 | 0.18–2.6 µM |
Data for A375 cells is estimated from graphical representations in preclinical studies.[2] Data for melanoma brain metastasis cell lines is from a separate in vitro study.[3][4]
Mechanism of Action and Signaling Pathways
Both this compound and CCT196969 are designed to inhibit the RAS-RAF-MEK-ERK (MAPK) signaling pathway, which is constitutively activated in BRAF-mutant melanomas and other cancers.[5][6] Unlike first-generation BRAF inhibitors such as vemurafenib, which can paradoxically activate this pathway in BRAF wild-type cells, this compound and CCT196969 are "paradox-breakers".[1] This is achieved through their pan-RAF inhibition profile, targeting both BRAF and CRAF.
Furthermore, their inhibitory activity against SRC family kinases addresses a key mechanism of acquired resistance to BRAF inhibitors, where receptor tyrosine kinase (RTK) and SFK signaling can reactivate the MAPK pathway.[1][6] CCT196969 has also been shown to downregulate the STAT3 and PI3K signaling pathways, which are implicated in cell survival and resistance.[3]
In Vivo Efficacy
In preclinical xenograft models using BRAF V600E mutant A375 melanoma cells, both this compound and CCT196969 demonstrated significant anti-tumor activity.[2] At a dose of 20 mg/kg/day, both compounds led to tumor regression.[2] Notably, these inhibitors are effective in patient-derived xenograft models that have developed resistance to BRAF or combined BRAF/MEK inhibitors.[1] CCT196969 has also been shown to be well-tolerated in vivo, without causing significant adverse effects or body weight loss in mice.[7]
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of this compound and CCT196969.
Cell Viability/Proliferation Assay
-
Cell Seeding: Cancer cell lines (e.g., A375 melanoma) are seeded into 96-well plates at a density of approximately 2,000 cells per well.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, serial dilutions of this compound, CCT196969, or control compounds are added to the wells.
-
Incubation: The plates are incubated for an additional 72 hours.
-
Viability Measurement: Cell viability is quantified using a luminescent cell viability assay, such as the CellTiter-Glo® assay, which measures ATP levels as an indicator of metabolically active cells.[7] The results are used to calculate GI50 or IC50 values.
Western Blot Analysis for Pathway Modulation
-
Cell Treatment: Cells are cultured and treated with specified concentrations of this compound, CCT196969, or a DMSO control for a designated period (e.g., 24 hours).
-
Protein Extraction: Cells are lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., phospho-MEK, phospho-ERK, total ERK, STAT3).
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The signal is detected using a chemiluminescent substrate. This allows for the visualization of changes in protein phosphorylation and expression levels upon drug treatment.[3]
Conclusion
Both this compound and CCT196969 are potent, orally available, paradox-breaking pan-RAF/SRC inhibitors with significant preclinical activity against BRAF-mutant melanoma, including models of acquired resistance.
-
This compound demonstrates superior potency against BRAF V600E, CRAF, and LCK in biochemical assays.[1]
-
CCT196969 shows strong efficacy and has been documented to inhibit multiple key signaling pathways including MAPK, STAT3, and PI3K.[3] It is also effective against melanoma brain metastasis cells in vitro.[3][4]
The choice between these two inhibitors for further development or research applications may depend on the specific genetic context of the cancer being studied, the need to target specific resistance pathways, and their respective pharmacological properties. Their dual inhibition of RAF and SRC kinases provides a strong rationale for their potential efficacy in overcoming resistance to current targeted therapies.
References
- 1. Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CCT196969 effectively inhibits growth and survival of melanoma brain metastasis cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. braftovi.pfizerpro.com [braftovi.pfizerpro.com]
- 6. Developments in the space of new MAPK pathway inhibitors for BRAF-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide: CCT241161 Versus Next-Generation RAF Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been significantly shaped by the development of inhibitors targeting the RAF kinase family, key components of the MAPK signaling pathway. While first-generation BRAF inhibitors marked a paradigm shift in the treatment of BRAF-mutant melanoma, their efficacy is often limited by acquired resistance and paradoxical activation of the MAPK pathway in BRAF wild-type cells. This has spurred the development of next-generation RAF inhibitors with improved mechanisms of action. This guide provides a detailed comparison of CCT241161, a pan-RAF inhibitor, with various classes of next-generation RAF inhibitors, supported by preclinical experimental data.
Overview of RAF Inhibitors
This compound: A Paradox-Breaking Pan-RAF and SRC Family Kinase Inhibitor
This compound is distinguished as a "paradox-breaking" pan-RAF inhibitor that also exhibits activity against SRC family kinases (SFKs).[1][2] This dual-targeting mechanism is significant because resistance to first-generation BRAF inhibitors can be mediated by the reactivation of the MAPK pathway through CRAF signaling or through receptor tyrosine kinase (RTK)/SRC signaling. By inhibiting both RAF isoforms (BRAF, CRAF) and SFKs, this compound has the potential to overcome these resistance mechanisms.[3]
Next-Generation RAF Inhibitors: Overcoming the Limitations of Their Predecessors
Next-generation RAF inhibitors have been designed to address the shortcomings of first-generation agents like vemurafenib (B611658) and dabrafenib (B601069). These newer inhibitors can be broadly categorized as:
-
Paradox-Breakers (e.g., PLX8394): These inhibitors are designed to selectively inhibit mutated BRAF without causing the paradoxical activation of the MAPK pathway in cells with wild-type BRAF.[4][5][6] This is achieved by preventing the dimerization of RAF proteins that is induced by first-generation inhibitors in the presence of upstream RAS activation.
-
Next-Generation Selective BRAF V600 Inhibitors (e.g., Encorafenib): These inhibitors show high potency against the BRAF V600E mutation and are often used in combination with MEK inhibitors to achieve more durable responses and mitigate resistance.
-
Pan-RAF Inhibitors (e.g., KIN-2787, JZP815, LY3009120): These compounds inhibit all RAF isoforms (ARAF, BRAF, CRAF), which can be advantageous in tumors driven by RAF dimers or those with resistance mechanisms involving CRAF.[7][8][9][10][11]
Comparative Preclinical Data
The following tables summarize the in vitro inhibitory activities of this compound and a selection of next-generation and first-generation RAF inhibitors against various kinases and cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Inhibitor | BRAF (wild-type) | BRAF V600E | CRAF | SRC | LCK |
| This compound | 252 | 15 | 6 | 15 | 3 |
| CCT196969 | 100 | 40 | 12 | 26 | 14 |
| Vemurafenib | - | 31[12] | - | - | - |
| Dabrafenib | 3.2[13] | 0.65[13] | 5.0[13] | - | - |
| Encorafenib | - | Similar to dabrafenib and vemurafenib[14] | - | - | - |
| KIN-2787 | 0.06-3.46 (pan-RAF)[11] | - | 0.06-3.46 (pan-RAF)[11] | - | - |
| LY3009120 | 9.1[10] | 5.8[10] | 15[10] | - | - |
Note: A lower IC50 value indicates greater potency. Data for this compound and CCT196969 are from the same study and can be directly compared.
Table 2: In Vitro Cell Proliferation Inhibitory Activity (IC50, nM) in BRAF V600E Mutant Melanoma Cell Lines
| Inhibitor | A375 Cell Line |
| Dabrafenib | ~200[15] |
| Encorafenib | More potent than dabrafenib and vemurafenib[14] |
| Vemurafenib | Varies across studies, generally in the nanomolar range |
Signaling Pathways and Inhibitor Mechanisms
The diagrams below, generated using Graphviz, illustrate the MAPK signaling pathway and the mechanisms of action of different classes of RAF inhibitors.
References
- 1. This compound : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 2. medkoo.com [medkoo.com]
- 3. CCT196969 effectively inhibits growth and survival of melanoma brain metastasis cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PLX8394, a new generation BRAF inhibitor, selectively inhibits BRAF in colonic adenocarcinoma cells and prevents paradoxical MAPK pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PLX8394, a new generation BRAF inhibitor, selectively inhibits BRAF in colonic adenocarcinoma cells and prevents paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RAF inhibitor PLX8394 selectively disrupts BRAF dimers and RAS-independent BRAF-mutant-driven signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jazz Pharmaceuticals Presents Pre-Clinical Data for Pan-RAF Inhibitor JZP815, including Pharmacokinetic Properties and Efficacy in Multiple Solid Tumor Types [prnewswire.com]
- 8. Jazz Pharmaceuticals to Present Pan-RAF Inhibitor Pre-Clinical Data at American Association for Cancer Research (AACR) 2022 Annual Meeting | JAZZ Stock News [stocktitan.net]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. LY3009120, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating CCT241161 Efficacy: A Comparative Guide to Genetic Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the therapeutic effects of CCT241161, a known inhibitor of ERK and Src signaling, by employing genetic knockdown techniques. Such validation is a cornerstone of rigorous drug development, ensuring that the observed cellular and physiological changes are indeed a direct consequence of targeting the intended molecules. This document outlines the requisite experimental protocols, presents a structured comparison of expected outcomes, and visualizes the underlying biological and experimental logic.
Comparison of this compound and Genetic Knockdown
The central premise of this validation strategy is to ascertain whether the transient or stable suppression of this compound's target genes—primarily those encoding ERK1/2 and Src kinases—phenocopies the effects of the small molecule inhibitor. A strong correlation between the outcomes of both methodologies provides compelling evidence for on-target activity.
Quantitative Data Summary
The following table summarizes the expected comparative data from experiments employing this compound versus genetic knockdown of its putative targets, ERK1/2 and Src.
| Parameter | This compound Treatment | ERK1/2 Knockdown (siRNA/shRNA) | Src Knockdown (siRNA/shRNA) | Rationale for Comparison |
| Target Protein Levels | No direct effect on total protein levels | Significant reduction in total ERK1/2 protein | Significant reduction in total Src protein | To confirm the specific and efficient knockdown of the target proteins by genetic methods. |
| Target Pathway Activity | Decreased phosphorylation of downstream targets (e.g., RSK, c-Myc for ERK; FAK, STAT3 for Src) | Decreased phosphorylation of ERK downstream targets | Decreased phosphorylation of Src downstream targets | To verify that both the inhibitor and genetic knockdown effectively suppress their respective signaling pathways. |
| Cell Proliferation | Dose-dependent inhibition of cell growth | Significant reduction in cell proliferation | Variable effects on cell proliferation, potentially cell-type dependent | To determine if targeting ERK and/or Src signaling is responsible for the anti-proliferative effects of this compound. |
| Apoptosis Induction | Potential increase in apoptotic markers (e.g., cleaved caspase-3) | Potential increase in apoptosis, depending on cellular context | May induce apoptosis in Src-dependent cell lines | To assess whether the observed cell death is a direct result of inhibiting the target pathways. |
| Cell Migration/Invasion | Inhibition of migratory and invasive phenotypes | Significant reduction in cell migration and invasion | Strong inhibition of cell migration and invasion | To validate the role of ERK and Src signaling in mediating the metastatic potential that this compound aims to block. |
| Off-Target Effects | Possible, as with most small molecule inhibitors | Minimized with well-designed si/shRNAs, but potential for off-target gene silencing exists | Minimized with well-designed si/shRNAs, but potential for off-target gene silencing exists | To differentiate between on-target and potential off-target effects of this compound by observing phenotypes unique to the chemical inhibitor. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific cell lines and experimental conditions used.
Cell Culture and Reagents
-
Cell Lines: Select appropriate cancer cell lines known to have active ERK and/or Src signaling pathways.
-
This compound: Prepare stock solutions in a suitable solvent (e.g., DMSO) and determine the optimal working concentration range through dose-response experiments.
-
siRNA/shRNA: Utilize validated siRNAs or shRNA constructs targeting human ERK1 (MAPK3), ERK2 (MAPK1), and Src. Include non-targeting (scrambled) controls.
Genetic Knockdown Procedure (siRNA)
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute 50-100 pmol of siRNA (targeting ERK1/2, Src, or non-targeting control) in 100 µL of serum-free medium.
-
In a separate tube, dilute a suitable lipid-based transfection reagent according to the manufacturer's instructions in 100 µL of serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the transfection complexes dropwise to the cells.
-
Incubation: Incubate the cells for 48-72 hours before proceeding with downstream assays. The optimal incubation time should be determined empirically to achieve maximal protein knockdown.
This compound Treatment
-
Cell Seeding: Plate cells at a similar density as for the genetic knockdown experiments.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing this compound at various concentrations or the vehicle control (e.g., DMSO).
-
Incubation: Incubate for a duration comparable to the genetic knockdown experiments (e.g., 48-72 hours) before analysis.
Western Blot Analysis
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membranes with primary antibodies against total and phosphorylated forms of ERK and Src, as well as their downstream targets and loading controls (e.g., GAPDH, β-actin).
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo)
-
Seeding: Plate cells in 96-well plates and treat with this compound or perform genetic knockdown as described above.
-
Assay: At the end of the incubation period, perform the proliferation assay according to the manufacturer's protocol.
-
Analysis: Measure the absorbance or luminescence to determine the relative number of viable cells.
Apoptosis Assay (e.g., Annexin V/PI Staining)
-
Treatment/Transfection: Treat cells in 6-well plates with this compound or perform genetic knockdown.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
Cell Migration Assay (e.g., Transwell Assay)
-
Preparation: Seed treated or transfected cells in the upper chamber of a Transwell insert with a chemoattractant in the lower chamber.
-
Incubation: Incubate for a sufficient time to allow for cell migration.
-
Quantification: Stain and count the cells that have migrated to the lower surface of the membrane.
Visualizations
The following diagrams illustrate the key signaling pathways and the experimental workflow for validating this compound's effects.
Caption: this compound inhibits both the MAPK/ERK and Src signaling pathways.
Caption: Workflow for comparing this compound with genetic knockdown.
By adhering to these protocols and comparative analyses, researchers can robustly validate the on-target effects of this compound, strengthening the rationale for its further development as a therapeutic agent.
A Head-to-Head Comparison of Next-Generation BRAF Inhibitors: CCT241161 vs. PLX8394
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two "paradox-breaking" BRAF inhibitors, CCT241161 and PLX8394. We delve into their mechanisms of action, present supporting experimental data, and provide detailed experimental protocols for key assays cited.
First-generation BRAF inhibitors marked a significant advancement in the treatment of BRAF-mutant cancers, particularly melanoma. However, their efficacy is often limited by the paradoxical activation of the mitogen-activated protein kinase (MAPK) signaling pathway in BRAF wild-type cells, leading to secondary malignancies and acquired resistance.[1][2][3] this compound and PLX8394 represent a new class of BRAF inhibitors designed to overcome this limitation.
Mechanism of Action: A Tale of Two Paradox Breakers
Both this compound and PLX8394 are classified as "paradox breakers," meaning they can inhibit oncogenic BRAF mutants without causing the paradoxical activation of the MAPK pathway.[1][4][5] This is a critical distinction from earlier inhibitors like vemurafenib (B611658) and dabrafenib.
PLX8394 functions by disrupting the dimerization of BRAF proteins.[6] First-generation inhibitors can inadvertently promote the formation of BRAF-CRAF heterodimers, leading to CRAF activation and downstream signaling in cells with upstream RAS activation. By preventing this dimerization, PLX8394 effectively silences the pathway in both BRAF-mutant and BRAF wild-type contexts under conditions of RAS activation.[6]
This compound , on the other hand, is a pan-RAF inhibitor that also demonstrates significant activity against SRC family kinases (SFKs), including SRC and LCK.[1][4] This dual-targeting mechanism not only prevents paradoxical MAPK activation but may also offer an advantage in overcoming resistance mechanisms driven by SFK signaling.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and PLX8394, providing a snapshot of their potency and efficacy from preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Reference |
| This compound | CRAF | 6 | [1] |
| SRC | 15 | [1] | |
| LCK | 3 | [1] | |
| PLX8394 | BRAF (V600E) | 3.8 | [7] |
| BRAF (wild-type) | 14 | [7] | |
| CRAF | 23 | [7] |
Table 2: Preclinical Efficacy in BRAF-Mutant Melanoma Models
| Compound | Model | Dosage | Outcome | Reference |
| This compound | A375 xenograft | 20 mg/kg daily | Tumor regression | [2] |
| PLX8394 | A375 xenograft | 30 mg/kg | Tumor growth inhibition | [8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key experiments cited in the comparison of this compound and PLX8394.
In Vitro Kinase Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against target kinases.
-
General Protocol:
-
Recombinant human kinases (e.g., BRAF, CRAF, SRC, LCK) are incubated with a fluorescently labeled peptide substrate and ATP.
-
The test compound (this compound or PLX8394) is added at various concentrations.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization).
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell Viability Assays
-
Objective: To assess the effect of the inhibitors on the proliferation and viability of cancer cell lines.
-
Protocol (Example using CellTiter-Glo®):
-
Cancer cells (e.g., A375 melanoma cells) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the inhibitor or a vehicle control (e.g., DMSO).
-
After a defined incubation period (e.g., 72 hours), the CellTiter-Glo® reagent is added to each well.
-
The plate is incubated at room temperature to allow for cell lysis and stabilization of the luminescent signal.
-
Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
-
The results are normalized to the vehicle control to determine the percentage of cell viability.
-
Western Blotting for MAPK Pathway Activation
-
Objective: To determine the effect of the inhibitors on the phosphorylation status of key proteins in the MAPK pathway (e.g., MEK and ERK).
-
Protocol:
-
Cancer cells are treated with the inhibitor or vehicle control for a specified time.
-
The cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-pMEK, anti-MEK, anti-pERK, anti-ERK).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and an imaging system.
-
The band intensities are quantified to determine the relative levels of protein phosphorylation.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
General Protocol:
-
Human cancer cells (e.g., A375) are injected subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the inhibitor (e.g., this compound at 20 mg/kg/day or PLX8394 at 30 mg/kg) via a suitable route of administration (e.g., oral gavage). The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the tumors are excised and may be used for further analysis (e.g., western blotting, immunohistochemistry).
-
Conclusion
Both this compound and PLX8394 represent significant advancements in the development of BRAF inhibitors by effectively circumventing the problem of paradoxical MAPK pathway activation. PLX8394 achieves this by specifically preventing BRAF dimerization, while this compound employs a broader strategy of pan-RAF and SFK inhibition. The preclinical data available for both compounds are promising, demonstrating potent anti-tumor activity in relevant cancer models. The choice between these or similar next-generation inhibitors in a clinical or research setting will likely depend on the specific genetic context of the tumor, including the presence of resistance mutations that may be sensitive to the unique mechanisms of each compound. Further head-to-head clinical comparisons will be crucial to fully elucidate their respective therapeutic potential.
References
- 1. Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interpriseusa.com [interpriseusa.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. mdpi.com [mdpi.com]
- 8. Combinatorial ERK Inhibition Enhances MAPK Pathway Suppression in BRAF-Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pan-RAF Inhibitors in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various pan-RAF inhibitors, focusing on their performance and supported by experimental data. This analysis delves into their mechanisms of action, efficacy, and impact on key signaling pathways.
The discovery of activating BRAF mutations, particularly the V600E substitution, has transformed the treatment landscape for metastatic melanoma.[1] This led to the development of targeted therapies like vemurafenib, a selective inhibitor of the BRAF V600E mutant kinase. However, the emergence of resistance, often driven by the paradoxical activation of the MAPK pathway through CRAF signaling, remains a significant hurdle.[1] This challenge has propelled the development of next-generation pan-RAF inhibitors that target multiple RAF isoforms to overcome resistance.[1]
Performance at a Glance: A Comparative Overview
Pan-RAF inhibitors are designed to inhibit all RAF isoforms (A-RAF, B-RAF, and C-RAF), thereby preventing the paradoxical activation of the MAPK pathway that can occur with first-generation BRAF inhibitors.[1] This broader activity profile is intended to provide more durable responses and overcome resistance mechanisms.
| Inhibitor Type | Target(s) | Mechanism of Action | Key Advantage | Key Limitation |
| First-Generation BRAF Inhibitor (e.g., Vemurafenib) | Selective for BRAF V600E | Inhibits the constitutively active BRAF V600E monomer, leading to downregulation of the MAPK pathway.[1] | High initial response rates in BRAF V600E-mutant tumors. | Emergence of resistance, often through paradoxical MAPK pathway activation via CRAF.[1] |
| Pan-RAF Inhibitor (e.g., Tovorafenib, Belvarafenib, LXH254) | Pan-RAF (BRAF, CRAF, and sometimes ARAF) | Inhibit both monomeric and dimeric forms of RAF kinases, preventing paradoxical activation.[1][2][3] | Broader activity against different RAF isoforms and potential to overcome resistance to first-generation inhibitors.[4] | Potential for on-target toxicities due to broader RAF inhibition.[5] |
| Paradox-Breaking RAF Inhibitor (e.g., PLX8394) | BRAF dimers | Disrupts BRAF dimerization, preventing paradoxical ERK activation.[6] | Avoids paradoxical activation while maintaining selectivity for BRAF.[7] | Resistance can still develop through various mechanisms.[8] |
In Vitro Efficacy: A Closer Look at IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for several pan-RAF inhibitors against different RAF isoforms and BRAF V600E.
| Inhibitor | Target | Reported IC50 (nM) |
| Vemurafenib | BRAF V600E | ~31[1] |
| CRAF | Less potent, leading to paradoxical activation[1] | |
| CCT196969 | BRAF V600E | 40[1] |
| CRAF | 12[1] | |
| Tovorafenib (DAY101) | BRAF V600E | 7.1[2] |
| Wild-type BRAF | 10.1[2] | |
| Wild-type CRAF | 0.7[2] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Signaling Pathway Inhibition
Pan-RAF inhibitors are designed to block the RAS-RAF-MEK-ERK signaling pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[9]
Caption: Pan-RAF inhibitors block signaling by targeting multiple RAF isoforms.
First-generation BRAF inhibitors can lead to paradoxical activation of the MAPK pathway in BRAF wild-type cells.[10] This occurs because inhibitor binding to one RAF protomer in a dimer can allosterically transactivate the other protomer.[10] Pan-RAF inhibitors, by targeting both BRAF and CRAF, aim to prevent this paradoxical signaling.[1]
Experimental Protocols
RAF Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of RAF kinases.
Principle: The assay measures the phosphorylation of a substrate (e.g., MEK1) by a RAF kinase in the presence of ATP. Inhibition is quantified by a decrease in substrate phosphorylation.
Generalized Protocol:
-
Reagents: Recombinant RAF kinase (BRAF, CRAF, or BRAF V600E), kinase buffer, ATP, and a suitable substrate (e.g., inactive MEK1).
-
Procedure:
-
Add the RAF kinase and the test inhibitor at various concentrations to the wells of a microplate.
-
Initiate the reaction by adding ATP and the substrate.
-
Incubate the plate at 30°C for a specified time.
-
Stop the reaction and measure the amount of phosphorylated substrate using a detection method such as ELISA, time-resolved fluorescence resonance energy transfer (TR-FRET), or a luminescence-based assay like Kinase-Glo.[11][12]
-
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay
Cell viability assays are crucial for assessing the cytotoxic or cytostatic effects of a compound on cancer cells.[13][14]
Principle: These assays measure parameters indicative of cell health, such as metabolic activity or membrane integrity.[14][15]
Generalized Protocol (using a resazurin-based assay):
-
Cell Seeding: Seed cancer cells (e.g., A375 for BRAF V600E mutant melanoma) in a 96-well plate and incubate for 24 hours.[1]
-
Compound Treatment: Treat the cells with a range of concentrations of the pan-RAF inhibitor and a vehicle control.
-
Incubation: Incubate the cells for a period of 72 hours.
-
Assay: Add a resazurin-based reagent to each well and incubate for 2-4 hours. Metabolically active cells will reduce resazurin (B115843) to the fluorescent resorufin.
-
Measurement: Measure the fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: A standard workflow for determining cell viability and IC50 values.
In Vivo Tumor Xenograft Model
In vivo xenograft models are essential for evaluating the anti-tumor efficacy of a compound in a living organism.[9]
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.[16][17]
Generalized Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A375 melanoma cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[9][18]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer the pan-RAF inhibitor (e.g., orally) and a vehicle control to the respective groups daily.[9]
-
Monitoring: Measure tumor volume and mouse body weight regularly.[1]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, western blotting, or immunohistochemistry).[1]
-
Data Analysis: Compare the tumor growth rates between the treatment and control groups to determine the in vivo efficacy.[1]
Conclusion
The development of pan-RAF inhibitors represents a significant advancement in overcoming resistance to first-generation BRAF inhibitors.[1] These next-generation agents demonstrate broader activity against multiple RAF isoforms, leading to more complete and durable inhibition of the MAPK pathway. The preclinical data presented here highlight the potential of pan-RAF inhibitors as effective therapeutic strategies in BRAF-mutant and other MAPK-driven cancers. Further clinical investigation is necessary to fully realize their therapeutic potential, both as monotherapies and in combination with other targeted agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Phase 1 study of the pan-RAF inhibitor tovorafenib in patients with advanced solid tumors followed by dose expansion in patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. First-in-human study of naporafenib (LXH254) with or without spartalizumab in adult patients with advanced solid tumors harboring MAPK signaling pathway alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Response and resistance to paradox breaking BRAF inhibitor in melanomas in vivo and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. RAF inhibitors transactivate RAF dimers and ERK signaling in cells with wild-type BRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. Cell viability assays | Abcam [abcam.com]
- 16. Patient-derived tumor xenograft model to guide the use of BRAF inhibitors in metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating CCT241161 On-Target Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target activity of CCT241161 with other RAF inhibitors, supported by experimental data. Detailed methodologies for key experiments are outlined to enable researchers to replicate and validate these findings.
This compound is a potent multi-kinase inhibitor demonstrating significant activity against key drivers of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] Its efficacy against both wild-type and mutated forms of RAF kinases, as well as Src family kinases, positions it as a valuable tool in cancer research, particularly in the context of acquired resistance to selective BRAF inhibitors.
Comparative On-Target Activity: Biochemical Assays
The on-target activity of this compound and its alternatives was determined through biochemical assays measuring the half-maximal inhibitory concentration (IC50) against purified kinases. Lower IC50 values indicate greater potency.
| Compound | Target | IC50 (nM) | Class |
| This compound | B-RAF | 252 | Pan-RAF/Src Inhibitor |
| B-RAF V600E | 15 | ||
| C-RAF | 6 | ||
| Src | 15 | ||
| LCK | 3 | ||
| Vemurafenib | B-RAF V600E | 13-31[2] | Selective BRAF Inhibitor |
| C-RAF | 6.7-48[2] | ||
| B-RAF (wild-type) | 100-160[2] | ||
| Dabrafenib | B-RAF V600E | 0.6[3] | Selective BRAF Inhibitor |
| C-RAF | 5[3] | ||
| Encorafenib | B-RAF V600E | 0.35[4] | Selective BRAF Inhibitor |
| C-RAF | 0.47[4] | ||
| LY3009120 | B-RAF V600E | 5.8[5][6] | Pan-RAF Inhibitor |
| B-RAF (wild-type) | 9.1[5][6] | ||
| C-RAF (wild-type) | 15[5][6] | ||
| TAK-632 | B-RAF V600E | 2.4[7][8][9] | Pan-RAF Inhibitor |
| B-RAF (wild-type) | 8.3[1][7] | ||
| C-RAF | 1.4[1][7][8][9][10] |
Cellular On-Target Activity in BRAF-Mutant Melanoma
The cellular activity of these inhibitors is critical for understanding their therapeutic potential. The following table summarizes the IC50 values for the inhibition of cell proliferation in BRAF V600E mutant melanoma cell lines.
| Compound | Cell Line | IC50 (nM) |
| This compound | WM266.4 (B-RAF V600D) | Data not available |
| Vemurafenib | A375 (B-RAF V600E) | ~100-1000+[11][12] |
| Dabrafenib | A375 (B-RAF V600E) | ~31.5[13] |
| Encorafenib | A375 (B-RAF V600E) | 4[14] |
| LY3009120 | A375 (B-RAF V600E) | 9.2[15] |
| TAK-632 | A375 (B-RAF V600E) | 66[1] |
Experimental Protocols
Biochemical Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the IC50 values of kinase inhibitors in a biochemical setting.
-
Reagents and Materials:
-
Purified recombinant kinases (B-RAF, C-RAF, Src, etc.)
-
Kinase-specific substrate (e.g., MEK1 for RAF kinases)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compounds (this compound and alternatives) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a master mix containing the kinase, substrate, and ATP in kinase buffer.
-
Add 10 µL of the master mix to each well to initiate the kinase reaction. The final ATP concentration should be close to the Km value for each kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
-
Cellular Proliferation Assay (General Protocol)
This protocol describes a common method for assessing the anti-proliferative activity of compounds in cancer cell lines.
-
Reagents and Materials:
-
BRAF-mutant melanoma cell line (e.g., A375)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom plates
-
-
Procedure:
-
Seed the melanoma cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds or DMSO (vehicle control).
-
Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MAPK/ERK signaling pathway targeted by this compound and a typical experimental workflow for its validation.
Caption: The MAPK/ERK signaling pathway and points of inhibition by this compound and other RAF inhibitors.
Caption: A generalized experimental workflow for validating the on-target activity of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Vemurafenib | Raf Kinases | Tocris Bioscience [tocris.com]
- 3. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. LY3009120, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Drug: Dabrafenib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 14. Investigation into the Use of Encorafenib to Develop Potential PROTACs Directed against BRAFV600E Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
CCT241161: A Dual RAF/SRC Inhibitor for Second-Line Treatment of BRAF Inhibitor-Resistant Melanoma
A Comparison Guide for Researchers and Drug Development Professionals
The emergence of resistance to BRAF inhibitors remains a critical challenge in the treatment of BRAF-mutant melanoma. As tumors evolve, they often reactivate the MAPK pathway or engage alternative signaling cascades to bypass the effects of initial therapy. This guide provides a comparative overview of CCT241161, a novel pan-RAF and SRC family kinase (SFK) inhibitor, as a potential second-line treatment strategy following the failure of first-line BRAF inhibitor therapy. We present available preclinical data, detail relevant experimental methodologies, and compare its mechanism of action with other therapeutic alternatives.
This compound: A Paradox-Breaking Pan-RAF/SRC Inhibitor
This compound, and its analog CCT196969, are potent, orally bioavailable small molecules designed to overcome the common mechanisms of resistance to BRAF inhibitors. Unlike first-generation BRAF inhibitors that are specific to the V600E mutation and can paradoxically activate the MAPK pathway in BRAF wild-type cells, this compound is a "paradox-breaking" pan-RAF inhibitor that targets all RAF isoforms (A-RAF, B-RAF, C-RAF). Crucially, it also exhibits potent inhibitory activity against SRC family kinases (SFKs), which are key mediators of alternative survival signaling pathways implicated in BRAF inhibitor resistance.
Quantitative Performance Data
The following tables summarize the available preclinical data for this compound and its analog CCT196969, demonstrating their inhibitory potential and efficacy in models of BRAF inhibitor resistance.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Kinase Target | This compound (nM) | CCT196969 (nM) |
| BRAF | 252 | 100 |
| BRAF V600E | 15 | 40 |
| C-RAF | 6 | 12 |
| SRC | 15 | 26 |
| LCK | 3 | 14 |
| Data sourced from "Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma" |
Table 2: In Vitro Cellular Activity (GI50) in BRAF-mutant and NRAS-mutant Melanoma Cell Lines
| Cell Line | BRAF Mutation | NRAS Mutation | This compound (μM) | CCT196969 (μM) | PLX4720 (BRAFi) (μM) |
| A375 | V600E | WT | ~0.1 | ~0.2 | ~0.3 |
| D04 | WT | Q61R | ~0.5 | ~0.8 | >10 |
| Data represents approximate values derived from graphical data in "Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma". PLX4720 is a first-generation BRAF inhibitor. |
Table 3: In Vivo Efficacy in a Patient-Derived Xenograft (PDX) Model with Acquired Resistance to Dabrafenib (BRAFi) and Trametinib (MEKi)
| Treatment Group | Tumor Growth Inhibition |
| Dabrafenib + Trametinib | Progressive Disease |
| This compound | Significant Tumor Regression |
| CCT196969 | Significant Tumor Regression |
| This PDX model harbored both a BRAF V600E mutation and an acquired NRAS Q61R mutation, a known mechanism of resistance to BRAF/MEK inhibitors. |
Mechanism of Action and Signaling Pathways
This compound's dual inhibition of RAF and SRC provides a multi-pronged attack on BRAF inhibitor-resistant melanoma. By broadly targeting the RAF kinases, it can suppress MAPK pathway reactivation regardless of the specific RAF isoform involved. The concurrent inhibition of SRC addresses a key alternative survival pathway often upregulated in resistant tumors.
Caption: this compound signaling pathway inhibition.
Comparison with Other Second-Line Treatment Alternatives
While direct head-to-head clinical data is not yet available, a comparison of this compound's preclinical profile with other second-line options can be informative for researchers.
Table 4: Conceptual Comparison of Second-Line Treatment Strategies
| Treatment Strategy | Mechanism of Action | Advantages | Potential Limitations |
| This compound | Pan-RAF and SRC inhibitor | Addresses both MAPK reactivation and alternative survival pathways; "paradox-breaker" | Clinical data on efficacy and toxicity are not yet available. |
| BRAF/MEK Inhibitor Combinations (e.g., Encorafenib + Binimetinib) | Vertical inhibition of the MAPK pathway | Established clinical efficacy in BRAF-mutant melanoma; can delay resistance compared to BRAFi monotherapy. | Resistance can still develop through various mechanisms, including NRAS mutations. |
| Immunotherapy (e.g., Anti-PD-1 +/- Anti-CTLA-4) | T-cell activation and tumor cell recognition | Can induce durable, long-term responses; effective regardless of BRAF mutation status in some cases. | Lower response rates in some patient populations; immune-related adverse events. |
| Other Pan-RAF Inhibitors (e.g., Belvarafenib, TAK-580) | Inhibition of multiple RAF isoforms | Can overcome resistance mediated by RAF dimerization or splice variants; "paradox-breakers". | May have different off-target effects and toxicity profiles compared to this compound. |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, the following are standard methodologies used in the field for assessing the efficacy of targeted therapies in melanoma.
In Vitro Cell Viability Assay (MTT/MTS Assay)
This assay is used to determine the concentration of a drug that inhibits cell growth by 50% (GI50).
Workflow:
Caption: Cell viability assay workflow.
Detailed Steps:
-
Cell Seeding: Melanoma cell lines (e.g., A375, and BRAFi-resistant sublines) are harvested and seeded into 96-well plates at a density of 2,000-5,000 cells per well.
-
Drug Treatment: After overnight incubation, cells are treated with a range of concentrations of this compound (e.g., from 1 nM to 10 µM).
-
Incubation: The plates are incubated for 72 to 120 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Formazan (B1609692) Formation: The plates are incubated for another 2-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
-
Solubilization and Measurement: For MTT assays, a solubilizing agent (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals. The absorbance is then read on a microplate reader at a wavelength of 570 nm (for MTT) or 490 nm (for MTS).
-
Data Analysis: The absorbance readings are normalized to untreated controls, and the GI50 values are calculated using non-linear regression analysis.
Western Blotting for Signaling Pathway Analysis
This technique is used to assess the phosphorylation status of key proteins in the MAPK and SRC signaling pathways.
Detailed Steps:
-
Cell Lysis: Melanoma cells are treated with this compound for various time points (e.g., 2, 6, 24 hours). After treatment, the cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phosphorylated and total forms of ERK, MEK, and SRC.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Patient-Derived Xenograft (PDX) Studies
PDX models are generated by implanting tumor fragments from a patient into immunodeficient mice, providing a more clinically relevant model for testing drug efficacy.
Workflow:
Safety Operating Guide
Proper Disposal and Safe Handling of CCT241161: A Guide for Laboratory Professionals
For Research Use Only. Not for human or veterinary use.
This document provides essential safety and logistical information for the handling and disposal of CCT241161, a potent, orally active pan-RAF inhibitor also demonstrating activity against SRC and LCK.[1] Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, the following procedures are based on guidelines for handling similar research-grade kinase inhibitors and the SDS for Vemurafenib, a structurally related BRAF inhibitor.[2][3][4][5] Researchers must always consult and adhere to their institution's specific safety protocols and local regulations.
Operational Plan and Safety Procedures
This compound is a small molecule inhibitor intended for laboratory research.[6] As with any potent, biologically active compound, it should be handled with a high degree of caution in a designated laboratory area.
Personal Protective Equipment (PPE): A comprehensive approach to PPE is mandatory to minimize exposure.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator. - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Dedicated, disposable, or non-absorbent lab coat. - Ventilation: Certified chemical fume hood or powder containment hood. |
| Solution Preparation and Handling | - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles or face shield. - Lab Coat: Standard laboratory coat. - Ventilation: Chemical fume hood. |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. - Containment: Class II biological safety cabinet. |
Handling and Storage:
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[2] Do not eat, drink, or smoke in areas where the compound is handled.[2] Wash hands thoroughly after handling, even if gloves were worn.[2]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. For long-term storage, refer to the manufacturer's recommendations, which are typically at -20°C.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[2]
-
In Case of Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[5]
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste must be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: All disposable items that have come into contact with this compound, including pipette tips, tubes, vials, and contaminated PPE (gloves, disposable lab coats), should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated cell culture media should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Storage of Waste: Store waste containers in a secure, designated area, away from incompatible materials, while awaiting pickup.
-
Professional Disposal: Arrange for the collection and disposal of hazardous waste through a licensed professional waste disposal service. Follow all local, state, and federal regulations for hazardous waste disposal.[2]
-
Decontamination: All non-disposable equipment, such as glassware and spatulas, should be thoroughly decontaminated. This can typically be done by rinsing with a suitable solvent (e.g., ethanol (B145695) or isopropanol) followed by washing with soap and water. The solvent rinse should be collected as hazardous liquid waste.
Quantitative Data
This compound has been evaluated for its inhibitory activity against a panel of kinases. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Kinase Target | IC50 (nM) |
| LCK | 3 |
| CRAF | 6 |
| SRC | 15 |
| BRAFV600E | 15 |
| BRAF | 252 |
Data sourced from MedchemExpress and a 2015 study on paradox-breaking RAF inhibitors.[7]
Experimental Protocols and Visualizations
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its preclinical evaluation.
Caption: A typical workflow for testing a kinase inhibitor like this compound.
Caption: this compound inhibits the MAPK pathway by targeting RAF and SRC kinases.
References
- 1. This compound : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. echemi.com [echemi.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. medkoo.com [medkoo.com]
- 6. medkoo.com [medkoo.com]
- 7. Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling CCT241161
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of CCT241161, a multi-kinase inhibitor. The following procedural guidance is intended to ensure the safe use of this compound in a laboratory setting and to provide a clear plan for its operational handling and disposal.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, adherence to standard laboratory safety protocols is crucial. The following personal protective equipment is required to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. |
| Body Protection | Laboratory Coat | Fully fastened to protect skin and clothing. |
| Respiratory Protection | Fume Hood | All handling of this compound powder should be performed in a certified chemical fume hood to avoid inhalation of dust. |
General Handling Precautions:
-
Avoid contact with skin and eyes.[1]
-
Do not ingest or inhale.
-
Wash hands thoroughly after handling.[1]
-
Ensure adequate ventilation in the work area.[1]
Operational Plan: Handling and Storage
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
The recommended storage temperature is -20°C.
Preparation of Stock Solutions:
-
All manipulations of the solid compound should be carried out in a chemical fume hood.
-
To prepare a stock solution, dissolve this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO).
-
Use appropriate volumetric glassware and ensure it is clean and dry before use.
Disposal Plan
All waste materials containing this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.
Waste Segregation and Collection:
-
Solid Waste: Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
Disposal Procedure:
-
Ensure all waste containers are securely sealed.
-
Label containers with "Hazardous Waste" and a full description of the contents, including the name "this compound" and the solvent used.
-
Arrange for collection and disposal by the institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols
Cell-Based Proliferation Assay
This protocol outlines a general method for assessing the anti-proliferative activity of this compound on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well microplate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the overnight culture medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot Analysis for Pathway Inhibition
This protocol is for determining the effect of this compound on the phosphorylation of proteins in the RAF/MEK/ERK signaling pathway.
-
Cell Lysis: Treat cells with this compound at various concentrations for a specified time. Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay such as the Bradford or BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of RAF, MEK, and ERK overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound in inhibiting the RAF/MEK/ERK signaling pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
